molecular formula C26H25NO4 B8178113 Fmoc-D-Hph(2-Me)-OH

Fmoc-D-Hph(2-Me)-OH

Cat. No.: B8178113
M. Wt: 415.5 g/mol
InChI Key: JDBBDZBLYYOZAW-XMMPIXPASA-N
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Description

Fmoc-D-Hph(2-Me)-OH, also known as Fmoc-2-methyl-D-homophenylalanine, is a non-proteinogenic, Fmoc-protected D-amino acid building block specifically designed for use in Solid-Phase Peptide Synthesis (SPPS) [6] . Its molecular formula is C 26 H 25 NO 4 and it has a molecular weight of 415.48 g/mol [1] [2] . The compound features a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine moiety, which allows for selective deprotection under mild basic conditions, such as with piperidine, without affecting other acid-labile protecting groups commonly used in the Fmoc/tBu SPPS strategy [8] . The core value of this amino acid derivative lies in its tailored side chain, which consists of a homophenylalanine backbone with a methyl substituent at the 2-position of the aromatic ring. This structural modification is valuable for probing and optimizing peptide-protein interactions [6] . Incorporating this and similar unnatural amino acids enables researchers to enhance peptide properties such as binding affinity, selectivity, and metabolic stability. The use of the D-enantiomer can also provide increased resistance to proteolytic degradation. This makes this compound a critical tool in advanced biomedical research for developing peptide-based therapeutics, studying protein-protein interactions, and engineering peptides with improved pharmacological profiles [6] . This product is intended for research and development purposes only by technically qualified individuals [2] . It is explicitly not intended for use in foods, cosmetics, drugs, or for any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBBDZBLYYOZAW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-Hph(2-Me)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. This guide focuses on one such rationally designed building block: (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acid , commonly known as This compound .

This molecule is a derivative of D-homophenylalanine, distinguished by three critical features that impart unique advantages in peptide synthesis and drug design:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise and efficient assembly of peptide chains under mild conditions.[1][2]

  • The D-Configuration: The use of a D-amino acid at specific positions within a peptide sequence is a well-established strategy to confer proteolytic resistance, as proteases are typically specific to L-amino acids.

  • The 2-Methylated Homophenylalanine Side Chain: The addition of a methyl group at the ortho (2-position) of the phenyl ring introduces significant steric constraints. This modification can enforce a specific torsional angle (χ) of the side chain, leading to peptides with more rigid conformations. Such pre-organization can enhance binding affinity to biological targets and further improve stability against enzymatic degradation.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and strategic application of this compound for researchers, medicinal chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The unique architecture of this compound is central to its function. The bulky Fmoc group provides the necessary protection for SPPS, while the 2-methylated phenylbutyl side chain offers a tool for conformational control.

Caption: Chemical Structure of this compound.

While specific experimental data for this compound is not widely published, its properties can be reliably estimated from its constituent parts and comparison with closely related analogs.

PropertyValue / DescriptionSource / Rationale
Synonyms Fmoc-D-2-methyl-homophenylalanine; (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acidIUPAC Nomenclature
CAS Number Not assigned.Based on searches of chemical supplier databases.
Molecular Formula C₂₆H₂₅NO₄Calculated
Molecular Weight 415.48 g/mol Calculated
Appearance Expected to be a white to off-white powder.Based on analogs like Fmoc-D-Hph-OH and Fmoc-D-Phe-OH.[1][4]
Purity Typically ≥98% by HPLC for research-grade material.Standard for SPPS-grade amino acids.[1]
Solubility Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).General property of Fmoc-amino acids.[4][5]
Melting Point Estimated to be in the range of 135-150 °C.Based on Fmoc-D-Hph-OH (139-146 °C). The methyl group may slightly alter crystal packing.[1]
Storage Store at 2-8°C, desiccated.Standard for Fmoc-protected amino acids to prevent degradation.[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard cycles of Fmoc-SPPS. However, the key point of differentiation and a critical experimental consideration is the steric hindrance imparted by the ortho-methyl group on the phenyl ring. This steric bulk is close to the site of peptide bond formation and can significantly slow down the coupling reaction.[8][9]

Workflow for Incorporating this compound

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle for this compound Resin 1. Start with free amine on solid support (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling Reaction This compound + Coupling Reagents (e.g., HATU/DIPEA) + Extended reaction time Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat if not final residue Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Capping->Cleavage if final residue Repeat->Deprotection

Caption: SPPS cycle for incorporating sterically hindered amino acids.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization may be required based on the specific peptide sequence and scale.

  • Resin Preparation and Swelling:

    • Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments).

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal of the growing peptide chain.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound (Critical Step):

    • Rationale: Standard coupling reagents like HBTU/HOBt may be inefficient due to steric hindrance. More potent uronium/guanidinium salt-based reagents are recommended. Microwave-assisted synthesis can also dramatically improve coupling efficiency for hindered amino acids.[9]

    • Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 eq.), and a base like DIPEA or 2,4,6-Collidine (6-10 eq.) in DMF.

    • Activation: Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin.

    • Reaction Time: Allow the coupling to proceed for an extended period, typically 2-4 hours at room temperature (compared to 30-60 minutes for non-hindered amino acids). The reaction can be monitored using a qualitative ninhydrin test.

    • Double Coupling: If the ninhydrin test is positive (indicating incomplete reaction), drain the vessel, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.

  • Washing:

    • After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Capping (Optional but Recommended):

    • To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

  • Cycle Repetition:

    • Return to Step 2 to continue elongating the peptide chain.

  • Final Cleavage and Purification:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

The Scientific Rationale: Impact of 2-Methyl Substitution

The introduction of the ortho-methyl group is not a trivial modification; it is a deliberate design choice to manipulate the peptide's conformational landscape and biophysical properties.

Conformational Rigidity

The methyl group on the phenyl ring creates a steric clash that restricts the free rotation around the Cβ-Cγ bond (the χ₁ torsion angle). This forces the side chain into a more defined, lower-energy conformation.

cluster_unmodified Unmodified Homophenylalanine cluster_modified 2-Methyl-Homophenylalanine Unmod Free Rotation (Multiple Low-Energy Conformations) Mod Restricted Rotation (Favored Conformation) Peptide_Backbone1 Peptide Backbone Side_Chain1 Phenylbutyl Side Chain Peptide_Backbone1->Side_Chain1 χ₁ rotation Peptide_Backbone2 Peptide Backbone Side_Chain2 2-Methylated Side Chain Peptide_Backbone2->Side_Chain2 Steric Hindrance limits χ₁ rotation

Caption: Impact of 2-methylation on side-chain rotational freedom.

This "conformational locking" can be highly advantageous:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.

  • Improved Metabolic Stability: The rigid conformation and the steric shield provided by the methyl group can make the adjacent peptide bonds less accessible to proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[10]

Conclusion: A Specialized Tool for Advanced Peptide Design

This compound is a highly specialized building block for peptide chemists aiming to design next-generation therapeutic peptides. While its use requires careful consideration of reaction conditions to overcome the challenge of steric hindrance, the potential rewards are substantial. The ability to enforce specific side-chain conformations provides a powerful tool to enhance binding affinity, improve metabolic stability, and ultimately create more potent and drug-like peptide candidates. As the field of peptide therapeutics continues to evolve, such rationally designed, non-proteinogenic amino acids will be indispensable for unlocking new therapeutic possibilities.

References

  • Chem-Impex. Fmoc-D-homophenylalanine. Retrieved February 6, 2026, from [Link]

  • Chem-Impex. Fmoc-D-β-homophenylalanine. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved February 6, 2026, from [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 6, 2026, from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 6, 2026, from [Link]

  • PubChem. Fmoc-phenylalanine. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine. Retrieved February 6, 2026, from [Link]

  • PubMed. Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. Retrieved February 6, 2026, from [Link]

  • Aapptec Peptides. Substituted Phenylalanines. Retrieved February 6, 2026, from [Link]

  • MDPI. Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. Retrieved February 6, 2026, from [Link]

  • Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. Retrieved February 6, 2026, from [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Retrieved February 6, 2026, from [Link]

  • Indian Academy of Sciences. Influence of nature of side chain on conformation of alternating L- and D-peptides. Retrieved February 6, 2026, from [Link]

  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved February 6, 2026, from [Link]

  • ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • PMC. Side-Chain Conformational Changes upon Protein-Protein Association. Retrieved February 6, 2026, from [Link]

Sources

Molecular weight and formula of Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of Fmoc-D-Hph(2-Me)-OH Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]

Physicochemical Characterization & Synthetic Utility in Peptide Therapeutics[1][2]

Executive Summary

This compound is a specialized non-canonical amino acid derivative utilized in the synthesis of protease-resistant peptide therapeutics.[1] As a derivative of D-homophenylalanine (D-Hph), it incorporates a methylene extension in the side chain relative to phenylalanine, providing increased flexibility, while the ortho-methyl substitution on the aromatic ring introduces specific steric constraints.[1] This unique combination allows medicinal chemists to probe hydrophobic pockets with distinct spatial geometries and improve metabolic stability against chymotrypsin-like proteases.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

The following data is derived from the structural stoichiometry of the molecule. As a specialized derivative, experimental values may vary slightly based on isotopic purity and solvation.

2.1 Structural Nomenclature
  • Common Name: Fmoc-D-2-methylhomophenylalanine[1]

  • Systematic Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methylphenyl)butanoic acid[1]

  • Side Chain Architecture: The "Hph" designation indicates a homophenylalanine backbone (2-amino-4-phenylbutanoic acid).[1] The "(2-Me)" suffix denotes a methyl substitution at the ortho position of the phenyl ring.[1]

2.2 Quantitative Data Table
PropertyValueNotes
Chemical Formula C₂₆H₂₅NO₄ Derived from Fmoc-D-Hph (C₂₅H₂₃NO₄) + Methyl group (-H + CH₃)
Molecular Weight 415.49 g/mol Average mass
Exact Mass 415.1784 Da Monoisotopic mass
Stereochemistry D-Isomer (R)-configuration at the α-carbon
Protecting Group Fmoc Base-labile (removed by piperidine)
Solubility DMF, NMP, DMSOHydrophobic; poor solubility in water/ether
2.3 Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity, highlighting the extended side chain and the ortho-methyl steric block.[1]

Figure 1: Structural connectivity of this compound.[1] Note the gamma-linkage to the aromatic ring, characteristic of homophenylalanine.[1]

Synthetic Implications & Protocols
3.1 Why Use this compound?
  • Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous L-proteases.[1] The extended side chain (homo-derivative) alters the scissile bond position relative to the protease active site.[1]

  • Conformational Restriction: The ortho-methyl group introduces steric clash with the peptide backbone or adjacent side chains, restricting the rotation of the aromatic ring (χ2 torsion angle). This can lock the peptide into a bioactive conformation.

  • Hydrophobic Reach: Hph extends the aromatic ring further than Phe, allowing the peptide to reach deeper hydrophobic pockets in GPCRs or protein-protein interfaces.

3.2 Solid-Phase Peptide Synthesis (SPPS) Protocol

Due to the hydrophobicity and slight steric bulk of the ortho-methyl group, standard coupling protocols may result in deletion sequences.[1] The following optimized protocol ensures high-fidelity incorporation.

Reagents Required:

  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents (eq) of This compound in minimal DMF.

    • Add 2.9 eq of HATU .

    • Add 6.0 eq of DIPEA .

    • Allow to activate for 30–60 seconds (yellow color change).

  • Coupling:

    • Add activated solution to the resin.

    • Agitate at room temperature for 60–90 minutes .

    • Note: For difficult sequences, double couple (repeat step 3-4) or heat to 50°C (microwave assisted).

  • Monitoring: Verify coupling efficiency using the Kaiser Test (qualitative) or Chloranil Test (for secondary amines).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

3.3 Synthesis Cycle Diagram (DOT)

Figure 2: Optimized SPPS cycle for sterically demanding amino acids like this compound.

Quality Control & Handling
4.1 HPLC Analysis

Due to the aromatic nature of the Hph(2-Me) side chain, this residue imparts significant hydrophobicity to the peptide.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: Expect a shift to higher organic percentages (acetonitrile) compared to the Phe-analog.[1]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Fmoc/Phenyl absorption).

4.2 Storage & Stability[1][2][3][4]
  • Temperature: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C.

  • Hygroscopicity: Moderately hygroscopic. Allow bottle to equilibrate to room temperature before opening to prevent hydrolysis of the Fmoc ester.

  • Shelf Life: >2 years if stored properly under inert gas (Argon/Nitrogen).

References
  • PubChem. Compound Summary: Homophenylalanine. National Library of Medicine. Available at: [Link][1]

Sources

Fmoc-D-Hph(2-Me)-OH CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-Hph(2-Me)-OH: Properties, Synthesis, and Application

For researchers, scientists, and professionals in drug development, the use of non-natural amino acids is a cornerstone of modern peptide and protein engineering. These unique building blocks offer the ability to introduce novel functionalities, enhance stability, and modulate the pharmacological properties of therapeutic peptides. Among these, this compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-homophenylalanine, stands out as a valuable reagent for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical identity, properties, and a detailed protocol for its application.

Core Concepts: Understanding this compound

This compound belongs to the class of Fmoc-protected amino acids, which are fundamental components in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is a base-labile moiety that shields the alpha-amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. The "D" designation indicates the stereochemistry of the amino acid, signifying that it is the D-enantiomer, which can be incorporated into peptide chains to increase resistance to proteolytic degradation.

The "Hph(2-Me)" portion of the name denotes a homophenylalanine residue with a methyl group at the 2-position of the phenyl ring. Homophenylalanine is an analog of phenylalanine with an additional methylene group in its side chain. The presence of the 2-methyl group introduces steric hindrance and alters the electronic properties of the aromatic side chain, which can influence the conformation and binding affinity of the resulting peptide.

Chemical Identifiers and Properties

To provide a clear frame of reference, the following table summarizes the chemical identifiers for the closely related and well-documented compound, Fmoc-D-homophenylalanine.

IdentifierValueSource
CAS Number 135944-09-1[1][2]
Synonyms Fmoc-D-HomoPhe-OH, (R)-2-(Fmoc-amino)-4-phenyl-butyric acid[1][2]
Molecular Formula C25H23NO4[1][2]
Molecular Weight 401.45 g/mol [1][2]
Appearance White powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0 - 8 °C[1][2]

For this compound, the molecular formula would be C26H25NO4 and the molecular weight would be approximately 415.48 g/mol . The addition of the methyl group is expected to have a subtle but potentially significant impact on its solubility and reactivity, which should be considered during experimental design.

Synthesis and Availability

The synthesis of N-Fmoc-N-methyl-D-homophenylalanine and its analogs is a complex process that requires careful control of multiple chemical transformations to ensure high purity and maintain stereochemical integrity. The general synthetic route typically involves the N-methylation of D-homophenylalanine, which can be achieved through methods such as reductive amination or alkylation with methyl iodide. This is followed by the protection of the amino group with Fmoc-Cl in the presence of a suitable base.

Due to the specialized nature of this compound, it is primarily available from specialty chemical suppliers that focus on reagents for peptide synthesis and drug discovery.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain on a solid support, or resin. The process involves a series of repeating cycles of deprotection, coupling, and washing steps.

The incorporation of this compound into a peptide sequence can be leveraged to:

  • Enhance Proteolytic Stability: The D-configuration of the amino acid makes the resulting peptide less susceptible to degradation by proteases.

  • Introduce Conformational Constraints: The steric bulk of the 2-methylphenyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for optimizing receptor binding.

  • Modulate Pharmacokinetic Properties: The introduction of this non-natural amino acid can alter the solubility, lipophilicity, and overall pharmacokinetic profile of a peptide therapeutic.

Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash the resin with DCM (2-3 times).

    • Wash the resin with Methanol (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key stages of the solid-phase peptide synthesis cycle for the incorporation of this compound.

SPPS_Workflow Resin Resin with N-Fmoc Protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagents + DIPEA in DMF Washing1->Coupling Washing2 DMF/DCM/MeOH Wash Coupling->Washing2 Next_Cycle Repeat for Next Amino Acid Washing2->Next_Cycle Continue Elongation Cleavage Final Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Amino Acid Next_Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Cycle

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is a white powder and should be stored in a cool, dry place, typically between 0-8°C, to ensure its stability. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized yet powerful tool for chemists and pharmacologists engaged in peptide research and drug development. Its unique structural features offer a means to rationally design peptides with enhanced stability and tailored biological activity. A thorough understanding of its properties and the principles of solid-phase peptide synthesis is crucial for its successful application in the laboratory. By following established protocols and exercising due diligence in handling, researchers can effectively leverage this non-natural amino acid to advance the frontiers of peptide science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

Sources

Technical Deep Dive: Fmoc-D-Hph(2-Me)-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of modern peptide therapeutics, the transition from native sequences to peptidomimetics is driven by the need for enhanced metabolic stability and receptor selectivity. Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methylhomophenylalanine) represents a high-value building block in this domain. By combining the non-proteinogenic "homo" backbone extension, D-stereochemistry, and ortho-methyl steric restraints, this residue serves as a "molecular anchor." It is engineered to lock bioactive conformations and shield peptide bonds from proteolytic degradation, particularly in the design of proteolytically stable GPCR ligands and enzyme inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its structural impact, synthesis protocols, and application in extending the half-life of peptide drugs.

Chemical Architecture & Physicochemical Profile[1]

This compound is not merely a phenylalanine analog; it is a multi-modified scaffold designed to disrupt standard enzymatic recognition while maintaining hydrophobic binding affinity.

Structural Deconstruction
  • Fmoc (9-fluorenylmethoxycarbonyl): The

    
    -protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS), specifically the base-labile Fmoc/tBu strategy.[1]
    
  • D-Configuration: Inverts the stereocenter, rendering the preceding peptide bond unrecognizable to most endogenous L-specific proteases (e.g., chymotrypsin, pepsin).

  • Hph (Homophenylalanine): The insertion of an extra methylene unit (

    
    ) between the 
    
    
    
    -carbon and the aromatic ring extends the side chain. This alters the backbone topography (
    
    
    angles), allowing the aromatic ring to reach deeper hydrophobic pockets unavailable to standard Phenylalanine.
  • 2-Me (Ortho-Methylation): The methyl group at the ortho position of the phenyl ring introduces significant steric bulk. This restricts the rotation of the aromatic ring, forcing the side chain into a preferred rotameric state that can stabilize

    
    -turns or helices.
    
Data Summary Table
PropertySpecification
Chemical Name N-(

-Fmoc)-D-2-methylhomophenylalanine
Common Abbreviation This compound
CAS Number 1260594-48-6
Molecular Formula

Molecular Weight 415.48 g/mol
Chirality D-Isomer (R-configuration at

-carbon)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard

(Chiral HPLC required for stereochemical validation)

Mechanistic Role in Peptidomimetics

The incorporation of this compound is rarely random; it is a strategic choice to solve specific failure modes in peptide drug candidates.

The "Double-Lock" Stability Mechanism

Native peptides typically have half-lives measured in minutes due to rapid renal clearance and enzymatic hydrolysis. This compound employs a "Double-Lock" mechanism to extend this to hours or days:

  • Stereochemical Lock (D-isomer): The D-configuration prevents the formation of the transition state required by serine proteases, which are stereoselective for L-amino acids.

  • Steric/Topological Lock (Hph + 2-Me): The extended backbone (homo) shifts the scissile bond away from the enzyme's catalytic triad. Simultaneously, the ortho-methyl group creates a steric clash that prevents the residue from fitting into the S1 specificity pocket of enzymes like Neprilysin (NEP) or DPP-IV.

Conformational Restriction

The ortho-methyl group restricts the


 and 

torsional angles of the side chain. In structure-activity relationship (SAR) studies, this is used to:
  • Induce Helicity: Reduce the entropic penalty of folding by pre-organizing the side chain.

  • Maximize Hydrophobic Contact: The 2-Me group adds lipophilicity and volume, enhancing Van der Waals interactions within large hydrophobic binding pockets (e.g., GLP-1 receptor transmembrane domains).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the ortho-methyl group and the extended side chain, coupling this compound can be sluggish compared to standard Alanine or Glycine. The following protocol is optimized to prevent deletion sequences.

Reagents & Materials[2][4][5][6][7][8][9][10]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Optimized Coupling Workflow
  • Resin Preparation:

    • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ). Critical: Ensure complete removal of piperidine to prevent racemization.
  • Activation (The "Pre-activation" Step):

    • Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3.0 eq) to suppress racemization and enhance kinetics.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activate for only 30-60 seconds. Longer activation can lead to guanidinium formation.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate: Shake or vortex for 2 to 4 hours at room temperature. (Standard AA coupling is 45 min; the steric bulk requires extended time).

    • Optional: For difficult sequences, use microwave-assisted coupling (

      
      C for 5 min, max power 25W).
      
  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents.

    • Alternatively, use the Chloranil Test if coupling to a secondary amine (e.g., Proline).

  • Capping (Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF solution to cap unreacted amines, preventing deletion sequences.

Cleavage & Isolation
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours.

  • Precipitation: Cold diethyl ether.

Visualization of Mechanisms[1]

Diagram 1: The "Double-Lock" Stability Mechanism

This diagram illustrates how the structural features of this compound evade proteolytic degradation compared to a native Phenylalanine residue.

StabilityMechanism Protease Proteolytic Enzyme (e.g., Chymotrypsin) NativePhe Native L-Phe Peptide (Target) Protease->NativePhe Recognizes L-Stereochem & S1 Pocket Fit ModResidue This compound (Peptidomimetic) Protease->ModResidue Steric Clash (2-Me) & Stereochem Mismatch (D) Hydrolysis Hydrolysis (Cleavage) NativePhe->Hydrolysis Rapid Degradation Survival Metabolic Stability (Half-life Extension) ModResidue->Survival Evades Catalytic Triad

Caption: The "Double-Lock" mechanism: D-stereochemistry and ortho-methyl steric bulk prevent enzyme recognition and binding, significantly extending peptide half-life.

Diagram 2: Optimized SPPS Decision Workflow

A logic flow for researchers to determine when to use enhanced coupling conditions for this sterically hindered residue.

SPPS_Workflow Start Start Coupling: This compound Standard Standard DIC/Oxyma (45 min) Start->Standard Initial Attempt (Low Cost) Check Kaiser Test (Ninhydrin) Standard->Check Success Proceed to Deprotection Check->Success Colorless (Negative) Fail Incomplete Coupling Check->Fail Blue (Positive) DoubleCouple Double Coupling (Repeat Enhanced) Check->DoubleCouple Still Positive Enhanced Enhanced Protocol: HATU/HOAt/DIPEA (3-4 hours or Microwave) Fail->Enhanced Re-couple Enhanced->Check DoubleCouple->Success Final Check

Caption: Decision tree for coupling sterically hindered this compound, prioritizing HATU/HOAt protocols upon initial failure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Homophenylalanine Analogs. Retrieved from [Link]

  • ResearchGate. (2013). Synthetic protocol of Fmoc-His-OH derivatives and peptidomimetics. Retrieved from [Link] (Methodology grounding for steric amino acid coupling).

  • MDPI. (2025). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Retrieved from [Link]

Sources

Conformational Locking in Peptidomimetics: The Structural Mechanics of D-Hph(2-Me)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, entropic penalty remains a primary barrier to high-affinity binding. This technical guide analyzes D-2-methyl-homophenylalanine (D-Hph(2-Me)) , a highly specialized non-canonical amino acid designed to overcome this barrier. By combining the backbone-reversing properties of D-chirality, the side-chain extension of homophenylalanine, and the rotameric lock of ortho-methylation, D-Hph(2-Me) acts as a precision tool for freezing bioactive conformations. This guide details the structural mechanics, synthesis protocols, and characterization metrics required to deploy this residue effectively.

Structural Mechanics: The "Three-Lock" Mechanism

The efficacy of D-Hph(2-Me) stems from three distinct structural constraints that operate simultaneously to reduce the conformational ensemble of the peptide chain.

The Chirality Lock (Backbone Control)

While L-amino acids predominantly populate the semi-extended polyproline II (


) or 

-helical regions, D-amino acids at specific positions (particularly

in a turn) strongly favor positive

angles (

).
  • Effect: D-Hph(2-Me) acts as a potent nucleator for Type II'

    
    -turns .
    
  • Mechanism: The inverted chirality creates a steric clash between the side chain and the carbonyl oxygen of the preceding residue if the backbone attempts to adopt an extended conformation, forcing the chain into a reverse turn.

The Extension Factor (Spatial Reach)

Homophenylalanine (Hph) inserts a methylene group (


) between the 

-carbon and the phenyl ring.
  • Comparison: Unlike Phenylalanine (Phe), where the aromatic ring is relatively close to the backbone, Hph allows the aromatic moiety to reach "deep pockets" in receptors (e.g., GPCR binding sites).

  • Risk: This extension typically increases rotational freedom (

    
     and 
    
    
    
    ), leading to a higher entropic cost upon binding. This is where the third lock becomes critical.
The Ortho-Methyl Lock (Rotameric Constraint)

The addition of a methyl group at the 2-position (ortho) of the phenyl ring introduces a severe steric clash with the extended methylene chain and the peptide backbone.

  • 
     Restriction:  The 2-Me group restricts rotation around the 
    
    
    
    bond. The aromatic ring cannot freely spin; it is forced into a specific orientation relative to the peptide backbone.
  • Result: The side chain is pre-organized into a bioactive conformation, minimizing the entropy loss when the peptide binds to its target.

Visualizing the Pathway

The following diagram illustrates the hierarchical impact of these modifications on peptide conformation.

ConformationalLock L_Phe L-Phe (Flexible, Extended) D_Phe D-Phe (Induces Turn) L_Phe->D_Phe Invert Chirality (Backbone Twist) D_Hph D-Hph (Extended Reach, High Entropy) D_Phe->D_Hph Add Methylene (Sidechain Extension) Turn Type II' Beta-Turn D_Phe->Turn D_Hph_2Me D-Hph(2-Me) (Locked Rotamer, Pre-organized) D_Hph->D_Hph_2Me Add Ortho-Methyl (Steric Lock) DeepPocket Deep Pocket Access D_Hph->DeepPocket Entropy Minimizes Entropic Penalty D_Hph_2Me->Entropy

Caption: Hierarchical structural impact of D-Hph(2-Me) modifications, culminating in entropic optimization.

Synthesis & Incorporation Protocols

Incorporating D-Hph(2-Me) via Solid Phase Peptide Synthesis (SPPS) presents significant challenges due to the steric bulk of the side chain, which shields the


-amino group during coupling.
Critical Reagents
  • Coupling Reagent: Standard HBTU/DIC is often insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU for higher reactivity.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a concern with D-isomers, distinct stereochemical purity is vital).

  • Solvent: DMF/NMP (1:1 ratio) to improve resin swelling and reagent diffusion.

Step-by-Step Coupling Protocol (Manual/Automated)

This protocol assumes a standard Fmoc-chemistry workflow.

StepActionReagents/ConditionsRationale
1. Swelling Resin PreparationDMF/DCM (1:1), 30 minEnsures accessibility of reactive sites.
2. Deprotection Fmoc Removal20% Piperidine in DMF + 0.1M HOBtHOBt suppresses aspartimide formation (if Asp present).
3. Activation Pre-activationFmoc-D-Hph(2-Me)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq)Pre-activate for 30 sec only to avoid guanidinium formation.
4. Coupling Reaction2 - 4 hours at RT (or 1h at 50°C microwave)Steric hindrance requires extended kinetic time.
5. Monitoring QC CheckChloranil Test (for secondary amines) or Kaiser TestCrucial: If positive, proceed to Step 6.
6. Re-Coupling Double CouplingRepeat Step 3-4 with fresh reagentsOften necessary for ortho-substituted residues.
7. Capping Terminate UnreactedAcetic Anhydride/PyridinePrevents deletion sequences in downstream steps.
Troubleshooting "Difficult Sequences"

If the D-Hph(2-Me) is followed by another bulky residue (e.g., Aib, Pro, or N-Me amino acids), aggregation on the resin is likely.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or elevate temperature to 50°C (microwave assisted) to disrupt intermolecular H-bonds on the resin.

Structural Characterization

Once synthesized, verifying the conformational impact is essential. Standard LC-MS confirms identity, but not conformation.

Circular Dichroism (CD) Signatures

CD is the primary rapid-screen for secondary structure.

  • Target Signature: A Type II'

    
    -turn (induced by D-amino acids) typically shows:
    
    • Maximum: ~200-205 nm (strong positive band).

    • Minimum: ~220-230 nm (weak negative band).

  • Interpretation: A shift from a random coil (min at 198 nm) to the signature above indicates the D-Hph(2-Me) has successfully nucleated the turn.

NMR Spectroscopy (The Gold Standard)

To prove the "Rotameric Lock," NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Key NOE Signals: Look for strong cross-peaks between the 2-Me protons and the

    
    -proton  of the residue itself (
    
    
    
    ).
  • Backbone Connectivity: Strong

    
     NOEs indicate a folded, turn-like backbone.
    
  • Temperature Coefficients: Measure amide proton chemical shifts (

    
    ) at varying temperatures. A coefficient (
    
    
    
    ) > -3 ppb/K indicates the amide is solvent-shielded (hydrogen bonded), confirming a stable turn.

Case Study: GPCR Antagonist Optimization

Context: A hypothetical optimization of a Bradykinin antagonist. The native sequence contains a Phe-Ser motif that is proteolytically unstable and conformationally mobile.

Experimental Logic:

  • Baseline: The native L-Phe analogue shows

    
     nM but degrades in plasma (
    
    
    
    min).
  • Modification 1 (D-Phe): Improves stability (

    
     hr) but drops affinity (
    
    
    
    nM) due to loss of side-chain contact (ring is in the wrong vector).
  • Modification 2 (D-Hph): Restores some affinity (

    
     nM) by extending the ring back toward the pocket, but the entropy cost is high.
    
  • Final Optimization (D-Hph(2-Me)): The 2-Me group locks the ring.

    • Result:

      
       nM (12x improvement).
      
    • Reason: The residue pre-pays the entropy cost of binding. The "locked" shape matches the receptor's hydrophobic pocket exactly without needing to freeze out rotamers upon binding.

OptimizationFlow Step1 Native Sequence (L-Phe) High Affinity / Low Stability Step2 D-Scan (D-Phe) High Stability / Low Affinity (Wrong Vector) Step1->Step2 Invert Chirality Step3 Extension (D-Hph) Restored Reach / High Entropy (Floppy Sidechain) Step2->Step3 Homologation Step4 Constraint (D-Hph(2-Me)) High Stability / Max Affinity (Locked Bioactive Conformation) Step3->Step4 Ortho-Methylation

Caption: Optimization workflow demonstrating the logical progression from native peptide to constrained peptidomimetic.

References

  • Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics in chi space." Biopolymers.[1][2] Link

    • Foundational text on restricting angles to improve potency.
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

    • Authoritative source on non-n
  • Imperato, G., et al. (2023). "Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry. Link[2]

    • Supports the mechanism of D-amino acids and steric bulk in inducing Type II' turns.
  • Valle, G., et al. (1992). "Constrained phenylalanine analogues. Preferred conformation of the Tic residue." International Journal of Peptide and Protein Research.[3] Link

    • Provides the physical basis for how ring constraints (like Tic or ortho-substitution) force specific backbone angles.
  • Albericio, F., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

    • Source for the HATU/Magic Mixture protocols described in Section 2.

Sources

Technical Guide: Solubility Characteristics of Fmoc-D-Hph(2-Me)-OH in DMF and DMSO for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-D-2-methyl-homophenylalanine (Fmoc-D-Hph(2-Me)-OH), a critical non-canonical amino acid used in modern peptide synthesis. Recognizing the frequent challenges encountered by researchers regarding the dissolution of complex, sterically hindered amino acid derivatives, this document moves beyond a simple data sheet. It offers a comprehensive framework for understanding, quantifying, and optimizing the solubility of this compound in two primary solvents for solid-phase peptide synthesis (SPPS): Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Included are a discussion of the physicochemical drivers of solubility, a detailed experimental protocol for in-lab solubility determination, and an exploration of the profound implications of solubility on coupling efficiency and peptide purity.

Introduction: The Role of this compound in Peptide Design

This compound is a non-proteinogenic amino acid derivative valued for its ability to introduce unique structural constraints into synthetic peptides. As a homologue of phenylalanine with a methyl group on the β-carbon, its incorporation can influence peptide conformation, enhance proteolytic stability, and modulate biological activity. However, the very features that make it desirable—a bulky, hydrophobic Fmoc protecting group combined with a sterically hindered and hydrophobic side chain—present significant challenges for its handling and use in automated and manual peptide synthesis, with solubility being the primary obstacle.

Inadequate solubility of an Fmoc-amino acid derivative in the synthesis solvent leads to a cascade of negative outcomes, including:

  • Reduced effective concentration: Slows down reaction kinetics for acylation.

  • Incomplete coupling reactions: Results in deletion sequences, which are difficult to purify away from the target peptide.

  • Precipitation in fluidic lines: Can cause instrument blockages and synthesis failure in automated synthesizers.

  • On-resin aggregation: The precipitating amino acid can contribute to the aggregation of the growing peptide chain.

Therefore, a thorough understanding and empirical determination of the solubility of this compound in the chosen solvent system is not merely a preliminary step but a critical parameter for success.

Physicochemical Drivers of Solubility in DMF and DMSO

The solubility of this compound is governed by its molecular structure and its interaction with the solvent.

  • The Solute (this compound): This molecule possesses a large, nonpolar surface area dominated by the fluorenyl (from the Fmoc group) and phenyl (from the side chain) rings. The carboxylic acid provides a site for polar interactions, but its influence is often outweighed by the extensive hydrophobic character. The β-methylation further increases steric bulk, potentially hindering efficient solvent molecule packing and interaction.

  • The Solvents:

    • Dimethylformamide (DMF; (CH₃)₂NC(O)H): A polar aprotic solvent, DMF is the workhorse of SPPS. Its polarity is sufficient to dissolve the polar components of the reaction (e.g., activator salts), while its organic nature helps solvate the hydrophobic protecting groups. It is an excellent solvent for many Fmoc-amino acids, but its capacity can be strained by highly hydrophobic or sterically hindered derivatives.

    • Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): Another powerful polar aprotic solvent, DMSO generally exhibits greater solvating power than DMF for large, difficult-to-dissolve molecules. Its high polarity and hydrogen bond accepting capability make it effective at breaking up intermolecular interactions that can lead to precipitation. However, its higher viscosity and potential for side reactions under certain conditions mean it is often used as a co-solvent or additive rather than the primary bulk solvent.

While precise, publicly available quantitative solubility data for this compound is scarce, empirical evidence from the field suggests it is one of the more challenging derivatives to fully dissolve. Its solubility is expected to be moderate in DMF and significantly higher in DMSO.

Quantitative Solubility Data Summary

Specific solubility values are highly dependent on the purity of the solute and the exact grade (e.g., water content) of the solvent. As such, the data below should be considered illustrative. It is strongly recommended that researchers determine this value empirically using the protocol provided in Section 4.

CompoundSolventTemperatureReported Solubility (Approximate)Source Type
This compoundDMFAmbientData not publicly available-
This compoundDMSOAmbientData not publicly available-
General Fmoc-AADMFAmbientTypically 0.1 - 0.5 MField Experience
Difficult / Hindered AADMFAmbient< 0.2 MField Experience

Given the lack of specific data, the following protocol provides a reliable method for its determination.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

This protocol describes a robust method to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration (mg/mL or M) of the amino acid derivative in DMF and DMSO.

Materials:

  • This compound (high purity)

  • Anhydrous DMF (peptide synthesis grade)

  • Anhydrous DMSO (peptide synthesis grade)

  • 2.0 mL microcentrifuge tubes or glass vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C)

  • Calibrated micropipettes

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

  • Pre-weighed glass vials for solvent evaporation

Methodology:

  • Preparation: Add an excess amount of this compound to a 2.0 mL tube. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. For example, start with ~50-100 mg.

  • Solvent Addition: Accurately pipette a defined volume of the chosen solvent (e.g., 1.0 mL of DMF) into the tube. Record the exact volume.

  • Equilibration:

    • Seal the tube tightly to prevent solvent evaporation.

    • Place the tube in a thermomixer or shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached. For complex molecules, 24 hours is recommended. Intermittent vortexing can help break up larger solid particles.

  • Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet all undissolved solid. This step is critical for ensuring only the saturated supernatant is sampled.

  • Sample Collection:

    • Carefully open the tube, being sure not to disturb the solid pellet.

    • Withdraw a precise volume of the clear supernatant (e.g., 500 μL) using a calibrated micropipette. For maximum accuracy, pass this supernatant through a 0.2 μm syringe filter into a pre-weighed (tared) glass vial. This removes any remaining microscopic particulates.

  • Solvent Evaporation: Place the vial with the filtered supernatant in a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen until all the solvent has completely evaporated.

  • Gravimetric Analysis:

    • Once the solvent is gone, place the vial back on the analytical balance and record the final weight.

    • Subtract the initial tare weight of the vial to get the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)

    To convert to Molarity (M):

    Solubility (M) = Solubility (g/L) / Molecular Weight of Solute ( g/mol )

The entire workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis prep1 Add excess this compound to a vial prep2 Add precise volume of solvent (e.g., 1.0 mL DMF) prep1->prep2 equil1 Seal vial and agitate at constant temperature (e.g., 24h at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter a precise volume of clear supernatant into a pre-weighed vial sep1->sep2 analysis1 Evaporate solvent to complete dryness sep2->analysis1 analysis2 Weigh the dried solute analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or M) analysis2->analysis3

Caption: Workflow for Gravimetric Solubility Determination.

Implications and Strategies for Solid-Phase Peptide Synthesis (SPPS)

Understanding the solubility limit is paramount for successful SPPS. If the desired concentration for your stock solution (e.g., 0.5 M) exceeds the measured solubility, you must adjust your protocol.

Logical Framework for SPPS Protocol:

G start Is desired stock concentration < determined solubility limit? proceed Proceed with standard SPPS protocol in DMF. start->proceed Yes action Action Required start->action No option1 1. Lower the concentration of the amino acid stock solution. action->option1 option2 2. Use a stronger solvent system. (e.g., DMF/DMSO co-solvent) action->option2 option3 3. Perform coupling at a higher temperature (if stable). action->option3

Caption: Decision matrix for SPPS based on solubility data.

Strategies for Low Solubility:

  • Use a Co-solvent: The most common and effective strategy is to use a mixture of DMF and DMSO. A 1:1 (v/v) DMF/DMSO mixture can dramatically increase the solubility of difficult amino acids without significantly altering the standard SPPS chemistry. For extremely challenging cases, pure DMSO can be used as the amino acid solvent, although it should be noted that wash steps should still be performed with DMF.

  • Reduce Concentration: If solubility is marginal, simply preparing a more dilute stock solution (e.g., 0.2 M instead of 0.5 M) and increasing the volume delivered for the coupling reaction is a viable option. This maintains the required molar excess but requires software adjustments on automated synthesizers.

  • In-situ Sonication: Some synthesizers are equipped with sonicators that can be applied during the dissolution of the amino acid in the vial just prior to transfer, helping to dissolve stubborn particles.

  • Gentle Warming: Warming the amino acid/solvent mixture (e.g., to 30-40 °C) can temporarily increase solubility. This must be done with caution, as elevated temperatures can increase the rate of side reactions, such as racemization, especially during the activation step.

Conclusion

This compound is a powerful tool for peptide chemists, but its effective use is critically dependent on overcoming solubility hurdles. While public data is limited, this guide empowers researchers by providing the scientific context, a robust experimental protocol for determining solubility in DMF and DMSO, and a clear set of strategies to apply this knowledge in practice. By treating solubility not as a given, but as a key experimental parameter to be measured and optimized, researchers can significantly improve the reliability, efficiency, and success rate of syntheses involving this and other challenging non-canonical amino acids.

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis of Peptides Containing Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery. These modifications can profoundly influence the resulting peptide's conformational properties, metabolic stability, and receptor-binding affinity. One such valuable building block is Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methyl-homophenylalanine), a sterically hindered, N-methylated amino acid. Its unique structure can impart crucial characteristics to a peptide, such as increased resistance to enzymatic degradation and the potential for enhanced cell permeability.[1]

However, the very features that make this compound an attractive candidate for peptide modification also present significant challenges during solid-phase peptide synthesis (SPPS). The steric bulk introduced by the 2-methyl group on the phenyl ring and the N-methyl group on the backbone amide can hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2][3] This application note provides a comprehensive guide to the successful incorporation of this compound into peptides using Fmoc-based SPPS, drawing upon established protocols for sterically hindered and N-methylated amino acids.

I. Understanding the Challenge: Steric Hindrance in SPPS

The core principle of SPPS involves a cyclical process of deprotecting the N-terminal Fmoc group of the growing peptide chain and then coupling the next Fmoc-protected amino acid.[4][5][6] With standard amino acids, this process is typically efficient. However, the bulky nature of this compound can significantly slow down the coupling step.[2][3] The methyl group on the phenyl ring restricts the rotational freedom of the side chain, while the N-methyl group directly obstructs the approach of the activated carboxyl group of the incoming amino acid. This necessitates optimized protocols to achieve high coupling efficiency.

II. Recommended Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

Resin TypeC-Terminal FunctionalityRecommended Use
2-Chlorotrityl chloride resinCarboxylic acidIdeal for preparing fully protected peptide fragments and minimizing diketopiperazine formation.[7]
Wang resinCarboxylic acidA standard resin for the synthesis of peptide acids.
Rink amide resinAmideThe resin of choice for peptides with a C-terminal amide.[7]
Amino Acids and Derivatives
  • High-quality Fmoc-protected amino acids are crucial for successful synthesis.

  • This compound : Ensure high purity to avoid the introduction of impurities.

Coupling Reagents

Standard coupling reagents may be inefficient for sterically hindered amino acids. The use of more potent activators is highly recommended.

Coupling ReagentClassKey Features
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium SaltA highly efficient and widely used coupling reagent.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltKnown for its high reactivity and ability to overcome steric hindrance.
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltEffective for difficult couplings, including those involving N-methylated amino acids.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltAnother powerful coupling reagent suitable for hindered systems.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltA third-generation uronium salt with high efficiency, especially in microwave-assisted SPPS.[8]
Solvents and Other Reagents
  • N,N-Dimethylformamide (DMF) : Peptide synthesis grade, amine-free.

  • Dichloromethane (DCM) : Reagent grade.

  • Piperidine : For Fmoc deprotection. A 20% solution in DMF is typically used.[7]

  • Diisopropylethylamine (DIPEA) : As a base in the coupling reaction.

  • Trifluoroacetic acid (TFA) : For the final cleavage of the peptide from the resin.

  • Scavengers : A cocktail of scavengers is essential during cleavage to prevent side reactions. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[9][10]

III. Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers.

A. Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes.

  • Drain the DMF.

B. Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Fmoc_Deprotection Resin_Peptide_Fmoc Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_Fmoc->Resin_Peptide_NH2 Fmoc Removal DBF_Adduct DBF-Piperidine Adduct Resin_Peptide_Fmoc->DBF_Adduct Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Resin_Peptide_Fmoc Washes DMF Washes Resin_Peptide_NH2->Washes Purification DBF_Adduct->Washes Removal

Caption: Fmoc deprotection workflow.

Protocol:

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5 minutes, then drain the solution.[11]

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[11]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

C. Coupling of this compound

This is the critical step where the sterically hindered amino acid is incorporated.

Coupling_Workflow Fmoc_AA This compound Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Coupled_Peptide Resin-Peptide-AA-Fmoc Activated_AA->Coupled_Peptide Coupling Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH2->Coupled_Peptide Washes DMF Washes Coupled_Peptide->Washes Purification

Sources

Incorporating Fmoc-D-Hph(2-Me)-OH into biologically active peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fmoc-D-Hph(2-Me)-OH into Bioactive Peptides

Executive Summary

This guide details the methodology for incorporating This compound (Fmoc-D-2-methyl-homophenylalanine) into solid-phase peptide synthesis (SPPS).[1] This non-canonical amino acid (NCAA) combines three critical structural features: the D-configuration (proteolytic stability), the homophenylalanine scaffold (extended hydrophobic reach), and the 2-methyl substitution (conformational restriction via the "Magic Methyl" effect).

Successful incorporation requires specific deviations from standard SPPS protocols to address steric bulk, hydrophobicity-driven aggregation, and solubility challenges.

Scientific Rationale: The "Reach and Lock" Mechanism

Before synthesis, it is vital to understand why this residue is selected. It functions as a precision tool in rational drug design:

  • The "Magic Methyl" Effect: The addition of a methyl group at the ortho (2) position of the phenyl ring restricts the rotation of the aromatic moiety. In medicinal chemistry, this can lock the side chain into a bioactive conformation, potentially boosting potency by 10-100 fold (the "Magic Methyl" effect) by reducing the entropic penalty upon binding.

  • Extended Reach (Hph vs. Phe): The homophenylalanine scaffold possesses an ethylene spacer (–CH₂–CH₂–) rather than the methylene spacer of Phenylalanine. This allows the aromatic ring to reach deeper hydrophobic pockets in receptors (e.g., GLP-1, GPCRs) that are inaccessible to standard Phe residues.

  • Metabolic Armor: The D-configuration renders the backbone resistant to proteases, while the 2-Me group protects the aromatic ring from metabolic oxidation at the ortho position.

Critical Pre-Synthesis Considerations

Solubility & Aggregation

This compound is significantly more hydrophobic than Fmoc-Phe-OH.[1]

  • Risk: On-resin aggregation (beta-sheet formation) during coupling, leading to deletion sequences.[1]

  • Solution: Use a binary solvent system. Standard DMF is often insufficient.[1]

    • Recommended:DMF:DCM (1:1) or NMP for coupling reactions involving this residue.[1]

Steric Parameters

While the 2-Me group is distal to the


-carbon (separated by an ethyl chain), the sheer bulk of the side chain can hinder the diffusion of the activated species into the resin pores.
  • Implication: Standard coupling times (30 min) must be extended.

Detailed SPPS Protocol

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) (Recommended for preventing racemization of C-terminal residues) or Rink Amide ProTide (for reduced aggregation).[1]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid DIC/Oxyma for this specific bulky coupling if possible.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive linkers.[1]

Step-by-Step Incorporation Workflow

Step 1: Resin Preparation (Swelling) [1][2]

  • Weigh resin (0.1 mmol scale).[1][3]

  • Swell in DCM (not DMF) for 30 minutes. DCM swells polystyrene beads better, exposing internal sites.

Step 2: Coupling this compound Note: This protocol assumes the NCAA is being coupled to the growing chain.[1]

  • Dissolution: Dissolve this compound (3.0 eq) in a minimal volume of NMP or DMF/DCM (1:1).

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Critical: Pre-activate for exactly 30 seconds .[1] Longer activation can lead to guanidinium capping.[1]

  • Reaction: Add mixture to the resin.

  • Conditions:

    • Room Temp: Shake for 2 hours .

    • Microwave (Preferred): 75°C for 10 minutes (Power: 25W).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 3: Verification (The Micro-Cleavage) Do not rely solely on the Kaiser Test (Colorimetric), as the bulky side chain can give false negatives.

  • Remove ~2 mg of resin beads.[1]

  • Treat with 50 µL TFA/TIPS/H2O (95:2.5:2.5) for 15 mins.

  • Evaporate TFA under nitrogen stream.[1]

  • Redissolve in MeCN/H2O (50:50) and inject into LC-MS.

  • Pass Criteria: >98% conversion of the precursor mass to the Fmoc-D-Hph(2-Me)-peptide mass.[1]

Step 4: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).[1]

  • 2 x 10 minutes.

  • Note: The bulky side chain does not significantly hinder N-terminal deprotection.[1]

Step 5: Elongation (The Next Amino Acid) Critical Warning: The N-terminus of the anchored D-Hph(2-Me) is now exposed.[1] Due to the flexible, greasy side chain, it may fold back, shielding the amine.

  • Use double coupling for the next amino acid.[1]

  • Use HOAt as an additive if available, as it improves coupling rates for hindered amines.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for coupling this specific hindered NCAA.

SPPS_Workflow Start Start: Resin-Peptide-NH2 Prep Dissolve this compound Solvent: NMP or DMF:DCM (1:1) Start->Prep Activate Activation HATU (2.9 eq) + DIPEA (6.0 eq) < 1 min pre-activation Prep->Activate High Solubility Required Couple Coupling Reaction Microwave: 75°C, 10 min OR Room Temp: 2 hours Activate->Couple Fast Injection Check QC: Micro-Cleavage + LC-MS Couple->Check Success Proceed to Deprotection Check->Success >98% Conv. Fail Incomplete Coupling Check->Fail <98% Conv. Retry Re-couple with fresh reagents Switch to HOAt/DIC Fail->Retry Retry->Couple

Figure 1: Optimized SPPS workflow for sterically hindered/hydrophobic NCAA incorporation.

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Precursor mass remains in LC-MSSteric hindrance / Slow kineticsDouble Couple: Repeat step with fresh reagents.[1] Heat: Increase temp to 75°C (MW).
Aggregation Broad peaks in HPLC, low yieldHydrophobic collapse of Hph chainSolvent Switch: Use NMP or add 1% Triton X-100. Use Pseudoproline dipeptides at n-1 position.[1]
Racemization Split peaks (diastereomers) in HPLCBase-catalyzed proton abstractionChange Base: Switch DIPEA to Collidine (TMP) . Reduce microwave temp to 50°C.
Precipitation Cloudy reaction mixtureLow solubility of NCAACosolvent: Dissolve NCAA in minimal DCM before adding DMF.

Structural Impact Visualization

Understanding the spatial arrangement helps in rational design.

Molecule_Logic Core Peptide Backbone D_Config D-Configuration (Proteolytic Stability) Core->D_Config Linker Ethyl Spacer (Extended Reach) Core->Linker Ring Phenyl Ring Linker->Ring Methyl 2-Methyl Group (The 'Magic Methyl') Ring->Methyl Ortho Position Effect1 Locks Conformation (Bioactivity) Methyl->Effect1 Steric Clash Effect2 Blocks Metabolism (Stability) Methyl->Effect2

Figure 2: Structural logic of this compound. The 2-Me group acts as a conformational lock and metabolic shield.

References

  • Chemical Society Reviews. (2021).[1] Installing the “magic methyl” – C–H methylation in synthesis.Link[1]

  • National Institutes of Health (PMC). (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development.Link[1]

  • MedChemExpress. (2023).[1] H-Phe(2-Me)-OH Product Information and Properties.Link

  • Luxembourg Bio Technologies. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1][4]Link[1]

  • Chemistry Europe. (2013).[1] The "Magic Methyl" Effect in Medicinal Chemistry.[5][6][7]Link[1]

Sources

Application Note: Solution Phase Synthesis Strategies with Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic challenges posed by Fmoc-D-Hph(2-Me)-OH (Fmoc-2-methyl-D-homophenylalanine), a non-natural amino acid used to induce conformational constraints and improve metabolic stability in peptide therapeutics.[1]

Executive Summary & Compound Analysis

This compound represents a specific class of "designer" amino acids.[1] Structurally, it features a homophenylalanine scaffold (extending the side chain by one methylene unit compared to phenylalanine) with a methyl group at the ortho position of the phenyl ring.

Chemical Challenges[1][2][3]
  • Steric Bulk: While the phenyl ring is further from the

    
    -carbon than in phenylalanine, the ortho-methyl group increases the hydrodynamic radius of the side chain, creating moderate steric shielding of the reacting carboxylate during coupling.
    
  • Chiral Integrity: As a D-amino acid, maintaining enantiomeric purity is paramount.[1] The risk of racemization (epimerization to the L-form) is elevated during the slow activation steps often required for hindered amino acids.

  • Solution Phase Dynamics: Unlike Solid Phase Peptide Synthesis (SPPS), solution phase chemistry requires efficient removal of the Fmoc-deprotection byproduct (dibenzofulvene) to prevent reaction quenching or polymer formation.[1]

Strategic Framework: The "Activation-Protection" Balance

To successfully couple this compound in solution, we must move beyond standard EDC/HOBt protocols.[1] The strategy relies on high-velocity activation coupled with base-suppression to prevent racemization.[1]

Reagent Selection Matrix
ParameterStandard ProtocolRecommended for this compoundRationale
Coupling Agent EDC / HOBtT3P (50% in EtOAc) or HATU T3P provides rapid activation with low epimerization; HATU is the "sledgehammer" for difficult couplings.[1]
Additive None / HOBtOxyma Pure or HOAt Oxyma creates a less basic environment than HOBt, crucial for preserving the D-center.
Base DIPEA / TEATMP (2,4,6-Collidine) Collidine is a weaker, more sterically hindered base, reducing proton abstraction from the

-carbon.
Solvent DMF / DCMEtOAc or 2-MeTHF T3P performs exceptionally well in EtOAc (Green solvent), facilitating aqueous workups.[1]

Experimental Protocols

Protocol A: The T3P "Green" Coupling (Recommended)

Best for: Scale-up, minimizing racemization, and ease of workup.

Materials:

  • Amine component (free base or salt)[1]

  • This compound (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Base: DIPEA (2.5 equiv) or Collidine (3.0 equiv if racemization is noted)[1]

  • Solvent: Ethyl Acetate (EtOAc)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound and the amine component in EtOAc (concentration ~0.1 M).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of base first and stir for 5 min.

  • Cooling: Cool the reaction mixture to 0 °C . This is critical to suppress initial racemization during the exothermic activation.

  • Activation: Add the base (DIPEA or Collidine) followed immediately by the dropwise addition of T3P solution .

    • Mechanism:[1][2][3] T3P generates a mixed anhydride in situ.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check via HPLC/TLC after 1 hour.[1] Most T3P couplings complete within 2-4 hours.[1]

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine/base).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid/T3P byproducts).[1]

    • Wash with Brine , dry over MgSO₄, and concentrate.

    • Validation: The T3P byproducts are water-soluble, ensuring a clean crude product.

Protocol B: Solution Phase Fmoc Deprotection (The "Scavenger" Method)

Challenge: In solution, the cleaved dibenzofulvene (DBF) can react with the free amine of your product. Solution: Use a scavenger amine that is easily removed.[1]

Reagents:

  • TAEA (Tris(2-aminoethyl)amine) or 4-Aminobutyric acid (alternative).[1]

  • Solvent: DCM or DMF.[1]

Procedure:

  • Dissolve the Fmoc-protected peptide in DCM.[1]

  • Add TAEA (10-15 equiv) .

    • Why TAEA? It rapidly cleaves Fmoc and scavenges the DBF to form a highly polar adduct.

  • Stir at RT for 30-60 minutes.

  • Workup:

    • Add Phosphate Buffer (pH 5.5).[1]

    • Extract the aqueous layer. The TAEA-DBF adduct and excess TAEA are protonated and remain in the aqueous phase.

    • The desired free amine peptide remains in the DCM layer.

Visualizing the Workflow

Figure 1: Reaction Decision Tree

This diagram guides the chemist through the decision process based on steric hindrance and solubility.

G Start Start: Coupling this compound CheckSolubility Check Solubility in EtOAc Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble CheckSolubility->Insoluble No T3P_Route Protocol A: T3P / EtOAc (Low Racemization Risk) Soluble->T3P_Route HATU_Route Protocol C: HATU / DMF (High Potency) Insoluble->HATU_Route CheckRacemization QC: Check Diastereomers (HPLC) T3P_Route->CheckRacemization HATU_Route->CheckRacemization Pass Single Peak >99% CheckRacemization->Pass Fail Doublet Detected CheckRacemization->Fail Optimize Switch Base to Collidine Reduce Temp to -10°C Fail->Optimize Optimize->T3P_Route Re-attempt

Caption: Decision matrix for selecting the optimal coupling pathway based on solubility and racemization data.

Figure 2: The TAEA Scavenging Mechanism

A visual representation of why TAEA is superior for solution-phase Fmoc removal.

Scavenge cluster_workup Phosphate Buffer Wash FmocPeptide Fmoc-Peptide Intermediate Free Amine Peptide + Dibenzofulvene (DBF) FmocPeptide->Intermediate Deprotection TAEA TAEA (Base + Scavenger) TAEA->Intermediate Reaction Michael Addition Intermediate->Reaction Adduct TAEA-DBF Adduct (Highly Polar / Water Soluble) Reaction->Adduct Scavenging Product Pure Peptide (Organic Layer) Reaction->Product

Caption: TAEA acts as both the deprotecting base and the scavenger, sequestering the fulvene byproduct into the aqueous phase.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)

For D-amino acid derivatives like this compound, the primary CQA is Diastereomeric Purity .[1]

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient.[1]

  • Detection: Since D-Hph and L-Hph (if formed) are diastereomers when coupled to a chiral amine, they will resolve as distinct peaks.[1]

  • Limit: Acceptable racemization < 0.5%.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Steric hindrance of 2-Me group preventing nucleophilic attack.[1]Switch to HATU/HOAt in DMF. Increase reaction time to 12-24h.
Racemization (>1%) Base-catalyzed proton abstraction.[1]Use Collidine instead of DIPEA. Pre-cool activation to -10°C. Avoid pre-activation times > 2 min.[1]
Gelation Peptide aggregation in EtOAc.[1]Switch solvent to THF or add chaotic breakers (e.g., LiCl) to DMF.
Incomplete Fmoc Removal Equilibrium with fulvene.Increase TAEA equivalents or switch to Piperidine/DBU followed by polymer-bound scavenger resin.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Wissner, A., et al. (1980). Synthesis of Homophenylalanine Derivatives. Journal of Medicinal Chemistry.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives. Link

Sources

Application Notes and Protocols for the Cleavage of Peptides Containing D-β-methyl-α-phenylalanine (D-Hph(2-Me))

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Residues

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery to enhance potency, stability, and pharmacokinetic profiles. D-β-methyl-α-phenylalanine (D-Hph(2-Me)) is one such valuable building block, offering conformational constraints that can lock a peptide into a bioactive conformation. However, the very feature that makes D-Hph(2-Me) attractive—its steric bulk—presents significant challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The methyl group on the β-carbon and the phenyl ring create a sterically hindered environment around the peptide backbone, which can impede the efficiency of cleavage reagents and promote undesirable side reactions.

These application notes provide a comprehensive guide to understanding and overcoming the challenges associated with the cleavage of peptides containing D-Hph(2-Me). We will delve into the rationale behind the selection of cleavage cocktails, provide detailed, field-tested protocols, and offer troubleshooting strategies to ensure the successful isolation of your target peptide in high purity.

The Impact of Steric Hindrance on Peptide Cleavage

The increased steric bulk introduced by the D-Hph(2-Me) residue can lead to several complications during cleavage:

  • Incomplete Cleavage: The acid-labile linker anchoring the peptide to the resin may be less accessible to the acid (typically trifluoroacetic acid, TFA), resulting in lower yields of the desired peptide.

  • Slower Deprotection of Side Chains: Acid-labile protecting groups on other amino acid residues in close proximity to the D-Hph(2-Me) may also be shielded, leading to incomplete deprotection.

  • Increased Propensity for Side Reactions: The prolonged exposure to strong acids that may be required for complete cleavage can increase the likelihood of various side reactions, including:

    • Deletion of the Hindered Residue: Similar to observations with N-methylated amino acids, the strained peptide bond adjacent to the D-Hph(2-Me) residue can be susceptible to acid-catalyzed hydrolysis, leading to the loss of the N-terminal portion of the peptide.[1]

    • Modification of Sensitive Residues: Amino acids such as tryptophan, methionine, and cysteine are particularly susceptible to modification by cationic species generated during the cleavage process. The extended reaction times needed for hindered peptides can exacerbate these issues.

To address these challenges, a careful selection of the cleavage cocktail and optimization of the reaction conditions are paramount.

Recommended Cleavage Cocktails for Peptides Containing D-Hph(2-Me)

The choice of cleavage cocktail is critical and should be guided by the overall composition of the peptide, particularly the presence of other sensitive amino acid residues. Below is a summary of recommended cocktails, ranging from standard to more aggressive formulations, suitable for peptides containing D-Hph(2-Me).

Cleavage CocktailComposition (v/v/w)Key Characteristics & Applications
Reagent B (Modified) TFA (90%) / Phenol (5%) / Water (3%) / Triisopropylsilane (TIPS) (2%)A good starting point for peptides with minimal sensitive residues. The increased TFA concentration and reduced water content can enhance cleavage efficiency for hindered systems.
Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / 1,2-Ethanedithiol (EDT) (2.5%)A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp.[2]
High-TFA Cocktail TFA (95%) / Water (2.5%) / TIPS (2.5%)A strong, general-purpose cocktail. The high concentration of TFA can be effective for cleaving sterically hindered peptide-resin linkages.[3]
Two-Step Cleavage Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minStep 2: Add TFA to 80% and continue for 150 minA specialized approach to mitigate S-tert-butylation of cysteine residues, which can be exacerbated by prolonged cleavage times.[4]

Experimental Protocols

The following are detailed protocols for the cleavage of peptides containing D-Hph(2-Me). It is always recommended to perform a small-scale trial cleavage to optimize conditions for a new peptide.

Protocol 1: Standard Cleavage with Modified Reagent B

This protocol is suitable for peptides containing D-Hph(2-Me) and other non-sensitive amino acid residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol, crystalline

  • Deionized water

  • Triisopropylsilane (TIPS)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a fritted syringe or round-bottom flask)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen for 10-15 minutes.

  • Cleavage Cocktail Preparation (Modified Reagent B):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified order:

      • TFA (9.0 mL)

      • Phenol (0.5 g)

      • Deionized water (0.3 mL)

      • TIPS (0.2 mL)

    • Mix thoroughly until the phenol is completely dissolved. Prepare the cocktail fresh before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 1-2 mL per 25 mg of resin).

    • Stopper the reaction vessel and gently agitate at room temperature for 3-4 hours. The extended reaction time is recommended for peptides with sterically hindered residues.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate in a centrifuge tube.

    • Wash the resin with a small volume of fresh cleavage cocktail (0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a larger volume of cold diethyl ether or MTBE (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

    • Place the tube in an ice bath for 30 minutes to maximize precipitation.

  • Peptide Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Robust Cleavage with Reagent K

This protocol is recommended for peptides containing D-Hph(2-Me) along with sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare Reagent K by combining:

      • TFA (8.25 mL)

      • Phenol (0.5 g)

      • Deionized water (0.5 mL)

      • Thioanisole (0.5 mL)

      • EDT (0.25 mL)

    • Mix well and use immediately.

  • Cleavage Reaction:

    • Add Reagent K to the resin (1-2 mL per 25 mg of resin).

    • Stopper the vessel and agitate at room temperature for 3-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow the same precipitation and isolation steps as in Protocol 1.

Visualization of the Cleavage Workflow

Cleavage_Workflow Resin Dried Peptide-Resin Wash Swell with DCM Resin->Wash Cleavage Add Cleavage Cocktail (e.g., Modified Reagent B or K) 3-4 hours, RT Wash->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate in Cold Ether/MTBE Filter->Precipitate Isolate Centrifuge and Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analyze Analyze by HPLC/MS Dry->Analyze

Caption: General workflow for the cleavage and isolation of synthetic peptides.

Mitigating Side Reactions: A Proactive Approach

Given the increased risk of side reactions when cleaving peptides containing D-Hph(2-Me), a proactive approach to their mitigation is essential.

  • Minimizing Cleavage Time: While longer cleavage times are often necessary, it is crucial to determine the minimum time required for complete cleavage through a time-course study. Analyze small aliquots of the cleavage mixture by HPLC at different time points (e.g., 2, 3, and 4 hours) to monitor the disappearance of protected species and the appearance of the desired product.

  • Optimizing Scavenger Composition:

    • Triisopropylsilane (TIPS): An effective scavenger for tert-butyl cations generated from Boc and t-butyl protecting groups.[5]

    • Thioanisole and 1,2-Ethanedithiol (EDT): Particularly important for protecting tryptophan and methionine residues from alkylation and oxidation.[2]

    • Water: Acts as a scavenger for tert-butyl cations. Its concentration should be carefully controlled, as excess water can sometimes promote hydrolysis of the peptide backbone.[5]

  • Post-Cleavage Purification: A robust purification strategy, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), is essential to separate the target peptide from any side products.

Analytical Characterization

Thorough analytical characterization is non-negotiable to confirm the identity and purity of the final peptide.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point for method development.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and for identifying potential side products, such as deletion sequences or modified residues.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Cleavage Yield Incomplete cleavage due to steric hindrance.Increase cleavage time in increments of 1 hour. Consider using a stronger cleavage cocktail (e.g., higher TFA concentration). Ensure the resin is adequately swollen before adding the cocktail.
Presence of Protected Species in MS Incomplete removal of side-chain protecting groups.Increase cleavage time. If using a milder cocktail, switch to a stronger one like Reagent K.
Deletion of N-terminal Residues Acid-catalyzed hydrolysis of the peptide bond adjacent to the D-Hph(2-Me) residue.Optimize for the shortest possible cleavage time. Consider cleavage at a lower temperature (e.g., 4°C) for a longer duration.
Modification of Sensitive Residues (Trp, Met, Cys) Insufficient scavenging of reactive cationic species.Ensure the use of appropriate scavengers (thioanisole, EDT). Use Reagent K if multiple sensitive residues are present.

Conclusion

The successful cleavage of peptides containing the sterically hindered D-Hph(2-Me) residue requires a departure from standard, one-size-fits-all protocols. By understanding the inherent challenges and judiciously selecting and optimizing the cleavage cocktail and reaction conditions, researchers can effectively mitigate side reactions and achieve high yields of their target peptides. The protocols and strategies outlined in these application notes provide a robust framework for navigating the complexities of cleaving these valuable, modified peptides, thereby empowering advancements in peptide-based drug discovery and development.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved February 6, 2026, from [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). Retrieved February 6, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society - ACS Figshare. (2025, February 23). Retrieved February 6, 2026, from [Link]

  • A cleavage cocktail for methionine-containing peptides - PubMed. (1999, May 1). Retrieved February 6, 2026, from [Link]

  • Lability of N-alkylated peptides towards TFA cleavage - PubMed. (2001, January 1). Retrieved February 6, 2026, from [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC. (2025, July 29). Retrieved February 6, 2026, from [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Cleavage Cocktail Selection - CDN. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Application Note: High-Fidelity Loading of Fmoc-D-Hph(2-Me)-OH onto Wang and Rink Amide Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Loading the first amino acid onto a solid support is the most critical step in Solid Phase Peptide Synthesis (SPPS). When the target residue is Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methyl-homophenylalanine), the chemist faces a dual challenge:

  • Steric Hindrance: The 2-methyl group on the homophenyl ring creates significant orthogonal steric clash, retarding the nucleophilic attack required for resin attachment.[1]

  • Stereochemical Instability: Activation of the carboxyl group facilitates proton abstraction at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon, leading to oxazolone formation and subsequent racemization.[1] This risk is amplified in D-isomers and hindered residues where reaction kinetics are slow.[1][2]
    

This guide rejects the standard "DIC/DMAP" loading protocol for Wang resin, which is known to induce significant racemization (0.5–5.0%) in sensitive substrates. Instead, we define two high-fidelity workflows: the Cesium Iodide Method for Wang resin (ester linkage) and the Oxyma/DIC Activation for Rink Amide resin (amide linkage).[2]

Decision Matrix & Mechanism

The choice of resin dictates the C-terminal functionality.[1][3] The following diagram illustrates the decision logic and the chemical pathways involved.

LoadingLogic Start Target: this compound Decision Desired C-Terminus? Start->Decision WangPath Wang Resin (Acid Labile) Decision->WangPath Carboxylic Acid RinkPath Rink Amide Resin (Acid Labile) Decision->RinkPath Carboxamide WangMech Mechanism: SN2 Displacement (Cesium Salt Method) WangPath->WangMech Avoids DMAP RinkMech Mechanism: Amide Bond Formation (DIC/Oxyma Activation) RinkPath->RinkMech Fmoc Removal First ProductA C-Terminal Acid (Low Racemization) WangMech->ProductA ProductB C-Terminal Amide (High Purity) RinkMech->ProductB

Figure 1: Strategic workflow for resin selection and corresponding chemical mechanisms.[1][4][2]

Protocol A: Wang Resin Loading (Cesium Salt Method)[3][5][6]

Objective: Formation of an ester linkage via SN2 displacement of the benzyl chloride linker.[1] Why this method? Standard esterification uses carbodiimide activation with catalytic DMAP.[1][4][2][5] DMAP is a strong nucleophile that increases the acidity of the


-proton, causing racemization.[1] The Cesium Salt method (Gisin method) proceeds via direct nucleophilic attack of the carboxylate anion on the alkyl halide, avoiding carboxyl activation and preserving chirality.
Reagents Required[1][2][3][6][7][8][9][10][11][12]
  • This compound (1.5 – 2.0 eq relative to resin capacity)[1][4][2]

  • Wang Resin (Standard loading: 0.3 – 0.8 mmol/g)[2]

  • Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][2][6]
    
  • Potassium Iodide (KI) - Catalyst[1][4][2]

  • DMF (Anhydrous), Ethanol, DCM, Water[1]

Step-by-Step Procedure
StepActionTechnical Note
1. Salt Formation Dissolve Fmoc-AA (2 eq) in EtOH/H2O (5:1).[1][4][2] Titrate to pH 7.0 using 20% aq. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Critical: Do not overshoot pH 7.0. Excess base will hydrolyze the Fmoc group.[1][2]
2. Drying Evaporate to dryness.[1][4][2][6] Re-dissolve in DMF and evaporate again (2x) to remove trace water.The Cs-salt must be anhydrous.[1][4][2][6] Water inhibits the SN2 reaction.[1][2]
3. Swelling Swell Wang resin in DMF for 30 mins. Drain.Ensures accessible pore sites.
4. Reaction Dissolve dried Cs-salt in minimal DMF. Add to resin.[1][4][2][3][6][7][5][8][9][10][11] Add KI (0.1 eq).[1][4][2]KI acts as a catalyst (Finkelstein reaction logic), converting the linker to a more reactive iodide in situ.
5.[1] Incubation Shake at 50°C for 16–24 hours .Elevated temp is required for the hindered 2-Me analog, but Cs-salt stability prevents racemization.
6.[1][4][2] Washing Filter. Wash: DMF (3x), 50% aq DMF (3x), MeOH (3x), DCM (3x).[1][4][2]Aqueous washes remove residual inorganic salts.
7.[1][4][2] Capping Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 20 mins.Blocks unreacted benzyl chloride sites to prevent deletion sequences later.[1][4][2]

Protocol B: Rink Amide Resin Loading (DIC/Oxyma)[3]

Objective: Formation of an amide linkage after linker deprotection. Why this method? Rink Amide requires the removal of the Fmoc group from the linker before loading. The subsequent coupling is a standard amide bond formation.[1][2] However, for hindered D-amino acids, Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is superior to HOBt/HOAt.[1][4][2] Oxyma creates a less basic environment and stabilizes the activated ester, significantly reducing the rate of racemization compared to benzotriazole additives.

Reagents Required[1][2][3][6][7][8][9][10][11][12]
  • This compound (3.0 eq)[1][4][2]

  • Rink Amide MBHA Resin[2]

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[1][4][2]

  • Oxyma Pure (3.0 eq)[1][4][2]

  • Piperidine (20% in DMF)[4][2][6][5][12]

Step-by-Step Procedure
StepActionTechnical Note
1. Swelling Swell Rink Amide resin in DCM (20 min), then DMF (20 min).DCM ensures maximum bead expansion; DMF prepares for reaction.[1][4][2]
2. Linker Deprotection Treat with 20% Piperidine/DMF (2 x 15 min).[1][4][2] Wash DMF (5x).Removes the Fmoc group protecting the Rink linker's amine.
3. Activation Dissolve Fmoc-AA and Oxyma in minimal DMF. Cool to 0°C. Add DIC. Stir 2 min.Pre-activation at low temp minimizes initial racemization during the exothermic activation event.[1][2]
4. Coupling Add activated solution to the resin.[1][2][3][6][10] Shake at RT for 2–4 hours .Longer coupling time is needed for the 2-Me steric hindrance.[1][4][2] Do not heat.
5. Monitoring Perform Kaiser Test (Qualitative) or Chloranil Test.[1][4][2]Chloranil is better for secondary amines, but Kaiser works for primary Rink amines.
6.[1][4][2] Capping Cap with Acetic Anhydride/Pyridine/DMF.[1][4][2]Essential to terminate any amines that failed to couple due to steric clash.[1][4][2]

Quality Control & Validation

Trustworthiness in synthesis requires verification.[1][4][2][3] Do not assume loading was successful.

A. Quantitative Fmoc Loading Test
  • Take 5–10 mg of dried, loaded resin.[1][4][2]

  • Treat with 20% Piperidine/DMF (exact volume, e.g., 20 mL) for 20 mins.

  • Measure UV absorbance of the supernatant at 290 nm (or 301 nm).[1][4][2]

  • Calculate loading (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) using the Beer-Lambert law:
    
    
    
    
    [2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1][2]
      
B. Racemization Check (Marfey's Method or C18 HPLC)

For D-Hph(2-Me), a simple C18 HPLC check of the cleaved product is often sufficient if the L-isomer standard is available.[1][4][2]

  • Cleave a small aliquot (TFA/TIS/H2O).[1][4][2]

  • Run on C18 HPLC (Gradient: 5-95% ACN).[1][4][2]

  • Pass Criteria: < 0.5% diastereomeric impurity (L-isomer).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Loading (Wang) Steric hindrance of 2-Me group prevents SN2 attack.[1][4][2]Switch to MSNT/MeIm method (Note: Higher racemization risk, use only if Cs method fails) or double the reaction time.
Resin Aggregation Incomplete solvation of peptide chains.[1][4][2]Use binary solvent systems (DMF/DCM or DMF/NMP) during coupling.[1][4][2]
High Racemization Base-catalyzed proton abstraction.[1][4][2]Wang: Ensure no soluble base (DIPEA/DMAP) is present. Rink: Switch from HBTU to DIC/Oxyma; reduce temperature to 4°C.

References

  • Gisin, B. F. (1973).[1][4][2] The preparation of Merrifield-resins through the total esterification with cesium salts. Helvetica Chimica Acta.[1][4][2] (Foundational citation for the Cesium Salt Method).

  • Subirós-Funosas, R., et al. (2009).[1][4][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1][4][2] Chemistry – A European Journal.[1][4][2] (Validation for Oxyma superiority).

  • Aapptec. (n.d.).[1][4][2] Wang Resin Loading Protocols. Retrieved from [Link]

Sources

Application Notes & Protocols: Best Coupling Reagents for 2-methyl Homophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Hindered Amino Acids

In contemporary drug discovery, the incorporation of unnatural amino acids into peptide scaffolds is a critical strategy for enhancing therapeutic properties. Derivatives of 2-methyl homophenylalanine, an α,α-disubstituted amino acid, are of particular interest. The additional methyl group at the α-carbon introduces a significant conformational constraint, which can lock the peptide into a bioactive conformation and increase its resistance to enzymatic degradation.

However, this structural feature presents a formidable challenge during chemical synthesis. The steric bulk surrounding the α-carbon dramatically hinders the approach of the incoming nucleophilic amine, making peptide bond formation kinetically slow and inefficient. Standard coupling protocols often result in low yields, incomplete reactions, and an increased risk of epimerization at the preceding amino acid residue. This guide provides a detailed analysis of the most effective coupling reagents to overcome these challenges, complete with mechanistic insights and field-proven protocols.

The Causality of Inefficient Coupling

The fundamental mechanism of peptide bond formation involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. With sterically hindered amino acids like 2-methyl homophenylalanine, the energy barrier for this attack is significantly elevated. This sluggish reaction kinetics not only reduces yield but also provides a window for side reactions to occur.

One major concern is racemization of the activated amino acid. The longer the activated species persists before coupling, the higher the likelihood of proton abstraction from the α-carbon, leading to a loss of stereochemical integrity[1]. Another potential side reaction, particularly with uronium/aminium-based reagents, is the guanidinylation of the N-terminal amine, which terminates the peptide chain permanently.

Therefore, the choice of coupling reagent is paramount. An ideal reagent for this application must be highly reactive to form the active ester quickly and facilitate a rapid, clean reaction that outcompetes potential side reactions.

A Comparative Analysis of High-Efficiency Coupling Reagents

For demanding couplings involving α,α-disubstituted amino acids, three classes of reagents have demonstrated superior performance: phosphonium salts, uronium/aminium salts, and next-generation reagents based on OxymaPure.

Uronium/Aminium Salts: The Gold Standard for Reactivity

Uronium-type reagents are renowned for their high reactivity, making them a first-line choice for difficult couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the "gold standard" for hindered couplings. HATU forms a highly reactive OAt-ester. The nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance, further accelerating the aminolysis step. Experimental evidence consistently shows HATU's superiority over its predecessor, HBTU, for hindered systems, affording higher coupling efficiencies and reduced racemization[2].

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and often more soluble analogue of HBTU. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the leaving group's ability, making HCTU a very powerful activating agent.

Phosphonium Salts: A Cleaner Alternative

Phosphonium-based reagents offer reactivity comparable to uronium salts but with a key advantage: they do not cause N-terminal guanidinylation. This makes them ideal for situations where activation may be slow or when using an excess of reagent is desirable.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP is exceptionally effective for hindered couplings, including those involving N-methyl amino acids, which present similar steric challenges[3]. It is known for producing very clean reactions.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used, efficient reagent that avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent[4]. While very effective, it is generally considered slightly less reactive than its PyAOP/HATU counterparts for the most extreme cases.

Oxyma-Based Reagents: The Modern Choice for Safety and Efficacy

Concerns over the potential explosiveness of HOBt and HOAt derivatives under certain conditions spurred the development of safer alternatives.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable or even superior to HATU[4][5]. COMU is based on OxymaPure, which is non-explosive and has a lower allergenic potential[4]. It is highly soluble and its byproducts are water-soluble, simplifying purification in solution-phase synthesis[5][6]. COMU is a true uronium salt, which may contribute to its high reactivity[6].

Data Summary: Reagent Selection at a Glance
ReagentClassRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery HighExcellent"Gold standard" for hindered couplings; extensive literature support.[2]Expensive; potential for guanidinylation; based on potentially explosive HOAt.[4]
COMU Uronium/AminiumVery HighExcellentExcellent reactivity; non-explosive (Oxyma-based); water-soluble byproducts.[4][5][6]Limited solution stability; can cause guanidinylation.
PyAOP PhosphoniumVery HighExcellentHigh reactivity; no guanidinylation side reaction; clean reactions.[3]Expensive; solutions should be made fresh.
HCTU Uronium/AminiumHighVery GoodMore reactive and soluble than HBTU.Potential for guanidinylation; based on potentially explosive Cl-HOBt.[4]
PyBOP PhosphoniumHighVery GoodNo guanidinylation; avoids toxic byproducts of BOP.[4]Generally less reactive than HATU/PyAOP for the most difficult couplings.

Visualizing the Workflow and Mechanisms

Experimental Workflow

The following diagram outlines the fundamental steps for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 Wash (DMF, DCM) Deprotection->Wash1 2. Coupling Coupling Reaction Wash1->Coupling 4. Activation Pre-activation: Fmoc-AA-OH + Reagent + Base Activation->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 5. NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle 6.

Caption: Standard SPPS Coupling Cycle Workflow.

Reaction Mechanisms

Understanding the activation mechanism helps in optimizing reaction conditions. Uronium and phosphonium reagents, while achieving the same outcome (an active ester), proceed through different intermediates.

Mechanisms cluster_Uronium Uronium Reagent Activation (e.g., HATU) cluster_Phosphonium Phosphonium Reagent Activation (e.g., PyAOP) U_start R-COOH + HATU U_intermediate Guanidinium Form OAt-Active Ester U_start->U_intermediate Base (DIEA) U_product Peptide Bond + Tetramethylurea U_intermediate:f0->U_product + H₂N-Peptide P_start R-COOH + PyAOP P_intermediate Acyloxyphosphonium Salt OAt-Active Ester P_start->P_intermediate Base (DIEA) P_product Peptide Bond + Phosphine Oxide P_intermediate:f0->P_product + H₂N-Peptide

Caption: Simplified activation mechanisms of Uronium and Phosphonium reagents.

Detailed Experimental Protocols

The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The solvent of choice is N,N-Dimethylformamide (DMF), though N-Methyl-2-pyrrolidone (NMP) can be substituted and is sometimes preferred for difficult sequences.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the benchmark for coupling 2-methyl homophenylalanine derivatives.

Materials:

  • Fmoc-protected 2-methyl homophenylalanine derivative

  • HATU

  • N,N'-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • SPPS-grade DMF

  • Resin with N-terminal amine (e.g., Rink Amide, 0.1 mmol)

  • Standard SPPS reagents for deprotection and washing (Piperidine, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 min + 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x)[2].

  • Activation Solution Preparation: In a separate vial, dissolve 4 equivalents of the Fmoc-2-methyl homophenylalanine derivative (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in ~2 mL of DMF.

  • Activation: Add 8 equivalents of DIEA (0.8 mmol) to the activation solution. The solution may change color. Allow to pre-activate for 1-2 minutes. Note: Using a slightly substoichiometric amount of HATU relative to the amino acid minimizes potential side reactions.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a moderately elevated temperature (35-40 °C). Microwave-assisted SPPS can also significantly accelerate this step[7].

  • Monitoring: Perform a Kaiser test on a small sample of beads. Crucially, the Kaiser test will be negative as it only detects primary amines. For sterically hindered couplings, monitoring is best achieved by cleaving a small amount of resin and analyzing the product by LC-MS after the desired number of cycles.

  • Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. Proceed to the next deprotection and coupling cycle.

Protocol 2: Safe and Powerful Coupling using COMU

This protocol leverages the high reactivity and favorable safety profile of COMU.

Materials:

  • Fmoc-protected 2-methyl homophenylalanine derivative

  • COMU

  • N,N'-Diisopropylethylamine (DIEA)

  • SPPS-grade DMF

  • Resin with N-terminal amine (e.g., Rink Amide, 0.1 mmol)

  • Standard SPPS reagents

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Reagent Solution Preparation: In a separate vial, dissolve 4 equivalents of the Fmoc-2-methyl homophenylalanine derivative (0.4 mmol) and 4 equivalents of COMU (0.4 mmol) in ~2 mL of DMF.

  • Coupling: Add the reagent solution to the deprotected resin. Immediately add 8 equivalents of DIEA (0.8 mmol) to the reaction vessel. The reaction mixture will typically turn yellow/orange, which fades as the reaction proceeds to completion[6].

  • Reaction: Agitate the reaction vessel at room temperature for 1-3 hours. COMU's reactivity is very high, and coupling times may be shorter than with HATU under identical conditions[4][5].

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

Conclusion and Recommendations

The synthesis of peptides containing 2-methyl homophenylalanine derivatives requires robust coupling reagents that can overcome significant steric hindrance.

  • For maximum reactivity and reliability , HATU remains an excellent, albeit expensive, choice with a vast body of supporting literature.

  • For a modern, high-performance alternative with a superior safety profile , COMU is highly recommended. Its comparable reactivity, coupled with the elimination of explosive benzotriazole byproducts, makes it an ideal choice for both research and scale-up applications.

  • When clean reaction profiles are absolutely critical and the risk of guanidinylation must be eliminated (e.g., in fragment condensations), PyAOP is the reagent of choice.

Ultimately, the selection will depend on a balance of reactivity needs, safety protocols, and budget. However, for the specific challenge of incorporating 2-methyl homophenylalanine, investing in a high-potency reagent like HATU, COMU, or PyAOP is essential for achieving high-quality results.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • COMU: A third generation of uronium-type coupling reagents | Request PDF. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development. [Link]

  • Choosing amide coupling agent. Reddit. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance when coupling Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Steric Hindrance when Coupling Fmoc-D-Hph(2-Me)-OH Reference ID: CAS 1260594-48-6

Executive Summary: The Steric Challenge

Molecule Profile:

  • Name: Fmoc-D-Homophenylalanine(2-Methyl)-OH[]

  • Abbreviation: this compound

  • Structural Challenge: This amino acid possesses a homophenylalanine backbone (an extra methylene group compared to phenylalanine) substituted with a methyl group at the ortho position of the aromatic ring.

The Problem: The "2-Me" (ortho-methyl) substitution creates significant lateral bulk. Unlike a standard phenylalanine, this group prevents free rotation and creates a "shielding cone" around the


-carbon. This results in two primary failure modes during Solid Phase Peptide Synthesis (SPPS):
  • Slow Acylation (Coupling to the Resin): The incoming activated ester struggles to access the resin-bound amine due to the bulky side chain of the previous residue or the bulk of the Hph(2-Me) itself.

  • Incomplete Deprotection: The Fmoc group removal can be sluggish because the bulky side chain hinders the approach of the secondary amine (piperidine).

Troubleshooting Guide (Q&A)

Q1: My coupling yield is stuck at <50% using standard DIC/HOBt. What is the immediate fix?

A: Standard carbodiimide chemistry (DIC/HOBt) is kinetically too slow for this sterically hindered residue. The activated intermediate (O-acylisourea) rearranges to an unreactive N-acylurea faster than it couples.

Solution: Switch to Phosphonium or Uronium salts with high reactivity.

  • Gold Standard: HATU (with HOAt) or PyAOP (with Oxyma Pure).

  • Why? PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is structurally similar to HATU but often yields superior results for hindered amines because it does not form guanidinium by-products, which can terminate the chain.

Q2: I am observing significant racemization (D L conversion). How do I stop this?

A: Racemization occurs via base-catalyzed proton abstraction from the


-carbon, forming an enolizable intermediate. This is exacerbated by strong bases (like DIPEA) and high temperatures.

Solution:

  • Change the Base: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is a weaker, non-nucleophilic base that is sufficient to activate the coupling reagent but less likely to abstract the

    
    -proton.
    
  • Limit Temperature: If using microwave synthesis, do not exceed 50°C for this specific coupling. Standard 75°C protocols often cause racemization in D-amino acids.

Q3: The Fmoc deprotection after coupling Hph(2-Me) is incomplete. Why?

A: The "2-Me" group acts as a steric gatekeeper, shielding the Fmoc group. Standard 20% piperidine in DMF may fail to penetrate the solvation shell effectively.

Solution:

  • Reagent: Use 20% Piperidine + 0.1M HOBt in DMF. HOBt suppresses aspartimide formation (if relevant) but also alters the solvation profile.

  • Solvent: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF for a more aggressive deprotection, but limit exposure time to 3 x 3 minutes to prevent side reactions.

Q4: Should I use "Double Coupling"?

A: Yes, but blindly repeating the same condition is inefficient. Use an Asymmetric Double Couple strategy:

  • Coupling 1: HATU / DIPEA / DMF (45 min) – Rapid activation.

  • Coupling 2: PyAOP / TMP / NMP (60 min) – Different solvent (NMP swells resin better) and different activation mechanism to capture remaining sites.

Experimental Protocol: The "Steric-Buster" Cycle

Applicability: For coupling this compound to a resin-bound peptide.

Reagents:

  • Amino Acid: this compound (5.0 equivalents relative to resin loading).

  • Activator: HATU (4.9 eq) or PyAOP (4.9 eq).

  • Base: Collidine (TMP) (10 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) – preferred over DMF for hindered sequences due to better resin swelling.

Step-by-Step Workflow:

  • Resin Preparation:

    • Wash resin 3x with DCM (to expand beads).

    • Wash 3x with NMP.

  • Pre-Activation (Critical):

    • Dissolve Amino Acid and HATU in minimal NMP.

    • Add Collidine.

    • Wait exactly 30 seconds. (Pre-activation ensures the active ester is formed before it hits the resin, but waiting too long risks epimerization).

  • Coupling (Microwave Assisted):

    • Add mixture to resin.[2]

    • Microwave Settings: 25 Watts, 50°C (Max), 15 minutes.

    • Note: If no microwave is available, shake at Room Temp for 2 hours.

  • Wash:

    • Wash 3x NMP.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines/hindered primary amines than Kaiser test).

    • If positive (blue particles): Proceed to Re-Coupling.

  • Re-Coupling (If needed):

    • Use PyAOP and Oxyma Pure in NMP at 50°C for 20 minutes.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization of Workflows

Figure 1: High-Efficiency Steric Coupling Workflow

CouplingWorkflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal 20% Piperidine + 0.1M HOBt Start->Deprotect Wash1 Wash: DCM x3, NMP x3 Deprotect->Wash1 Activate Pre-Activation (30 sec) AA (5eq) + HATU (4.9eq) + TMP (10eq) Wash1->Activate Couple Coupling 1 50°C, 15 min (Microwave) Activate->Couple Test Chloranil Test Couple->Test Success Proceed to Capping & Next Cycle Test->Success Negative (No Color) Fail Incomplete Coupling Test->Fail Positive (Blue) Cap Capping Ac2O / Pyridine Success->Cap Recouple Coupling 2 (Asymmetric) PyAOP + Oxyma + NMP 50°C, 20 min Fail->Recouple Recouple->Test

Caption: Workflow for coupling sterically hindered this compound, utilizing asymmetric double coupling and strict temperature control.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Coupling Issue Detected Racemization Racemization (D-isomer converts to L) Problem->Racemization LowYield Low Yield / Deletion Problem->LowYield Aggregation Aggregation (Resin clumping) Problem->Aggregation Sol_Base Switch Base: Use TMP (Collidine) Avoid DIPEA Racemization->Sol_Base Sol_Temp Reduce Temp: Max 50°C Racemization->Sol_Temp Sol_Reagent Switch Reagent: Use PyAOP or COMU LowYield->Sol_Reagent Sol_Solvent Change Solvent: Use NMP or DMF + LiCl LowYield->Sol_Solvent Aggregation->Sol_Solvent

Caption: Decision matrix for diagnosing and resolving specific failure modes associated with hindered amino acid coupling.

Comparative Data: Coupling Reagents

Reagent SystemReactivityRacemization RiskRecommended For
DIC / HOBt LowLowStandard, non-bulky residues.
HBTU / DIPEA MediumModerateGeneral SPPS, but often fails for 2-Me analogs.
HATU / HOAt High ModerateFirst-line choice for Hph(2-Me).
PyAOP / Oxyma Very High Low Best for difficult/hindered couplings.
COMU / Oxyma HighLowExcellent alternative if PyAOP fails.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Modes. Journal of Organic Chemistry, 73(19), 7532–7542.

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23–41.

  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Improving yields of peptides containing Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Improving Yields of Peptides Containing Fmoc-D-Hph(2-Me)-OH

Status: Open Priority: High (Critical Reagent) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties incorporating This compound (Fmoc-D-2-Methyl-Homophenylalanine) into your peptide sequence. This residue presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The ortho-methyl group on the homophenyl side chain increases the hydrodynamic radius, slowing down diffusion into the resin matrix.

  • Hydrophobicity: The extended aromatic side chain promotes rapid on-resin aggregation (β-sheet formation), causing "difficult sequence" phenomena where the N-terminus becomes inaccessible.

  • Stereochemical Sensitivity: As a D-amino acid, activated derivatives are prone to racemization if over-activated (e.g., high temperatures with strong bases).

This guide replaces standard protocols with high-efficiency workflows designed specifically for sterically demanding, hydrophobic non-canonical amino acids.

Module 1: The Coupling Phase (Getting it ON the Resin)[1][2][3]

The Issue: Incomplete coupling of this compound to the growing chain, leading to deletion sequences (


 impurities).
Diagnosis & Solution

Standard HBTU/DIPEA chemistry is often insufficient for this residue due to slow kinetics. You must switch to reagents that generate more reactive esters (OAt or Oxyma) rather than OBt esters.

Recommended Protocol:

  • Reagent Switch: Use DIC/Oxyma Pure (1:1) or HATU/HOAt/TMP .

    • Why? Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive than HOBt but less prone to explosive decomposition. It also suppresses racemization better than HBTU at elevated temperatures.

  • Solvent System: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for this specific step. NMP swells the resin better, allowing the bulky amino acid to penetrate the polymer matrix.

Step-by-Step Workflow:

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended)
Activator HBTU / HOBtDIC (Diisopropylcarbodiimide) / Oxyma Pure
Base DIPEA (2.0 eq)None (if using DIC) or TMP (2,4,6-Trimethylpyridine) with HATU
Equivalents 3 - 5 eq4 - 5 eq
Time 45 min2 x 60 min (Double Couple)
Temp Room Temp50°C (Max) - Do not exceed 50°C to protect D-chirality.
Visual Troubleshooting: Coupling Logic

CouplingLogic Start Start: Couple this compound MethodA Attempt 1: DIC / Oxyma Pure (50°C, 60 min, NMP) Start->MethodA Check Kaiser / Chloranil Test MethodA->Check Pass Blue/Colorless? Proceed to Capping Check->Pass Negative (Coupled) Fail Blue Beads? Incomplete Coupling Check->Fail Positive (Free Amine) Fail2 Still Positive? Check->Fail2 Positive (Free Amine) MethodB Attempt 2: HATU / HOAt / TMP (Room Temp, 2 hours) Fail->MethodB MethodB->Check Nuke Aggressive Rescue: COMU / Oxyma @ 75°C (Microwave) *Risk of Racemization* Fail2->Nuke

Caption: Decision tree for coupling sterically hindered D-Hph(2-Me). Prioritize DIC/Oxyma to minimize racemization before escalating to HATU.

Module 2: Chain Elongation (The "Next" Residue)

The Issue: After successfully adding D-Hph(2-Me), the next amino acid fails to couple. Root Cause: The hydrophobic side chain of Hph(2-Me) collapses onto the resin linker or forms inter-chain aggregates (β-sheets), burying the N-terminus.

Troubleshooting Guide
  • The "Magic" Wash: Before deprotecting the Fmoc group of the attached Hph residue, wash the resin with DCM (Dichloromethane) . This relaxes the polystyrene matrix.

  • Chaotropic Salts: If the sequence is aggregating, add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture of the next amino acid. This disrupts hydrogen bonding in the growing peptide backbone.

  • Pseudoproline Dipeptides: If the next residues are Ser, Thr, or Cys, use pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH). This introduces a "kink" in the chain, physically preventing aggregation.

Module 3: Racemization Control (Critical for D-AAs)

The Issue: The D-configuration converts to L- (or DL- mixture) during activation. Mechanism: Strong bases (DIPEA/DBU) abstract the


-proton of the activated ester, leading to an oxazolone intermediate that loses chirality.

Prevention Strategy:

  • Avoid Phosphoniums with Strong Base: PyBOP/DIPEA is high-risk.

  • Use Collidine (TMP): If you must use HATU, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton.
    
  • Acidity: Maintain the coupling environment slightly acidic to neutral. DIC/Oxyma creates a buffered environment (

    
     pH 5-6) which is safer for chiral integrity.
    
Frequently Asked Questions (FAQ)

Q1: The Kaiser test is ambiguous (reddish-brown) after coupling D-Hph(2-Me). Is it coupled?

  • Answer: Likely yes, but the test is unreliable here. The bulky side chain can trap reagents inside the bead, causing false positives.

  • Action: Perform a micro-cleavage . Take 5-10 beads, treat with 20uL TFA/TIPS/H2O for 15 mins, and inject onto HPLC. If the mass matches [Prev_Seq + Hph], proceed. Do not rely solely on colorimetric tests for this residue.

Q2: Can I use microwave synthesis for this residue?

  • Answer: Yes, but with caution.

  • Limit: 50°C max, 25 Watts.

  • Reason: While microwave energy helps overcome the steric barrier of the 2-Me group, D-amino acids are sensitive. Higher temperatures (>75°C) will almost certainly cause measurable racemization (1-5%).

Q3: My peptide yield drops significantly after this residue. Why?

  • Answer: This is the "hydrophobic collapse." The Hph(2-Me) residue is acting like a grease spot, causing the chains to clump.

  • Fix: Incorporate a PEG-spacer or switch the resin to ChemMatrix (100% PEG) resin, which has superior swelling properties for hydrophobic sequences compared to polystyrene.

Visualizing the Aggregation Problem

Aggregation Resin Resin Core ChainA Peptide Chain A (Hydrophobic) Resin->ChainA ChainB Peptide Chain B (Hydrophobic) Resin->ChainB Interaction Beta-Sheet Aggregation ChainA->Interaction H-Bonding ChainB->Interaction H-Bonding Reagent Incoming AA (Blocked) Interaction->Reagent Steric Barrier

Caption: Hydrophobic collapse of Hph(2-Me) chains prevents access of the next amino acid.

References
  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU, HOAt, and Phosphonium Salts.

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Difficult Sequences and Aggregation.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5] Chemical Reviews. (Detailed discussion on racemization mechanisms).

Sources

Technical Support Center: SPPS Monitoring for Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HPH-2ME-MON-001 Status: Open Priority: High (Potential Synthesis Failure) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Steric Challenge

You are attempting to monitor the reaction progress involving Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methyl-homophenylalanine). This is not a standard coupling. The ortho-methyl group on the homophenylalanine side chain introduces significant steric bulk near the reaction center.

The Core Conflict: The Kaiser test (Ninhydrin) relies on the diffusion of reagents into the resin beads and the nucleophilic attack of the free amine onto the ninhydrin molecule. The steric shield provided by the 2-Me group can block this interaction, leading to False Negatives (beads appear yellow/colorless even when the amine is free). Conversely, the coupling of this bulky amino acid is kinetically slow, leading to True Positives (blue beads) that persist longer than expected.

This guide provides the optimized protocols to distinguish between steric masking and reaction failure.

Part 1: Diagnostic Protocols
Protocol A: The "Stressed" Kaiser Test (Modified)

Standard Kaiser tests often fail for sterically hindered amines. Use this modified version only if micro-cleavage is unavailable.

Reagents:

  • Solution A: 5% Ninhydrin in Ethanol.

  • Solution B: 80g Phenol in 20mL Ethanol.

  • Solution C: 2mL 0.001 M KCN (aq) in 98mL Pyridine.

Step-by-Step Workflow:

  • Wash: Thoroughly wash resin (DCM x3, DMF x3, DCM x3) to remove traces of piperidine (causes False Positives).

  • Sampling: Transfer 10-15 beads to a small glass test tube. Do not use plastic.

  • Addition: Add 2 drops of A, 2 drops of B, and 2 drops of C.

  • Heating (CRITICAL): Heat at 110°C for 5-7 minutes .

    • Note: Standard protocol is 100°C for 5 mins. The extra heat/time helps overcome the energy barrier caused by the 2-Me steric hindrance.

  • Observation:

    • Blue/Purple Solution + Blue Beads: Free Amine present (Positive).

    • Yellow Solution + Yellow Beads: No Free Amine (Negative).

    • Red/Brown Beads: WARNING. This often indicates a hindered amine that reacted partially or a secondary amine-like interaction. Treat as "Ambiguous."

Protocol B: The "Gold Standard" Micro-Cleavage

When colorimetric tests are ambiguous due to sterics, you must rely on HPLC.

  • Sample: Take ~5 mg of resin.

  • Cleave: Treat with 200 µL of TFA/TIS/H2O (95:2.5:2.5) for 15-20 minutes.

  • Extract: Precipitate in cold ether or evaporate TFA under nitrogen.

  • Analyze: Dissolve in MeCN/H2O and inject onto RP-HPLC/MS.

    • Target Mass: Check for the mass of the peptide with and without the Fmoc-D-Hph(2-Me) to confirm coupling efficiency.

Part 2: Troubleshooting Matrix

Use this table to interpret your results specifically for the This compound step.

ScenarioKaiser ResultPhysical RealityRoot CauseRecommended Action
Coupling ONTO the Resin Deep Blue (after 2 hrs)Incomplete Coupling The 2-Me group creates a "kinetic wall," slowing the incoming acylation.Double Couple. Use HATU/HOAt instead of HBTU. Increase temp to 50°C (microwave) or 60°C (conventional).
Deprotection OF the Hph Residue Yellow / Faint Blue False Negative The 2-Me group blocks Ninhydrin from reacting with the free amine.Do NOT trust the yellow. Perform Protocol B (Micro-cleavage) or use the TNBS test (see FAQ).
Coupling NEXT AA onto Hph Blue (after 4 hrs)Incomplete Coupling The nucleophile (Hph amine) is shielded; it cannot attack the incoming activated ester.Aggressive Coupling. Use symmetric anhydrides or HATU. Extended reaction time (4-12h).
Post-Capping Check Red/Brown Ambiguous Ninhydrin is trapped in the resin matrix or reacting with side-chain functionalities.Wash resin with MeOH/DCM. If color persists, rely on HPLC.
Part 3: Decision Logic & Mechanism

The following diagrams illustrate the decision-making process and the steric mechanism involved.

Figure 1: Reaction Monitoring Decision Tree

Caption: Logical workflow for validating coupling efficiency when colorimetric tests are compromised by steric hindrance.

DecisionTree Start Coupling this compound Kaiser1 Perform Kaiser Test Start->Kaiser1 Blue Result: Blue/Purple Kaiser1->Blue Yellow Result: Yellow/Clear Kaiser1->Yellow Recouple Action: Recouple (Switch to HATU/HOAt) Blue->Recouple Incomplete Analysis1 Is this the Coupling Step? Yellow->Analysis1 Analysis2 Is this the Deprotection Step? Analysis1->Analysis2 No Proceed Action: Proceed to Next AA Analysis1->Proceed Coupling Step (Target Amine Consumed) FalseNeg Risk: FALSE NEGATIVE (Steric Shielding) Analysis2->FalseNeg Deprotection Step (Target Amine Exposed) MicroCleave Action: Micro-Cleavage (HPLC/MS Validation) FalseNeg->MicroCleave MicroCleave->Recouple Mass Missing MicroCleave->Proceed Mass Confirmed

Figure 2: The Steric Shielding Mechanism

Caption: Visualization of how the ortho-methyl group blocks the bulky Ninhydrin reagent, causing false negatives.

StericMechanism Resin Resin Matrix Backbone Peptide Backbone Resin->Backbone Amine Free Amine (-NH2) Backbone->Amine Blocker 2-Me Group (Steric Shield) Backbone->Blocker Ninhydrin Ninhydrin Reagent Blocker->Ninhydrin Repulsion Ninhydrin->Amine Blocked by Steric Bulk

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the Kaiser test turn reddish-brown instead of blue? Answer: This is a classic signature of a hindered primary amine or a secondary amine (like Proline). The steric bulk of the 2-Me group prevents the formation of the full "Ruhemann’s Purple" chromophore. Treat this as a Positive result (free amine is present), but do not expect the classic deep blue.

Q2: Can I use the Chloranil test instead? Answer: Yes, and it is often recommended for hindered amines. The Chloranil test (using acetaldehyde and chloranil) is more sensitive to secondary amines and hindered primary amines. However, for D-Hph(2-Me), TNBS (Trinitrobenzenesulfonic acid) is the superior alternative colorimetric test, as the sulfonate group is less sterically demanding than the fused ring system of Ninhydrin.

Q3: My coupling is stuck at 80% conversion. What now? Answer: Steric hindrance requires energy.

  • Solvent: Switch from DMF to NMP (N-methylpyrrolidone) to swell the resin better.

  • Temp: Heat to 60°C (if Cys/His are absent to avoid racemization).

  • Chemistry: Use HATU with HOAt (7-aza-1-hydroxybenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling to hindered amines.

Q4: Is the 2-Me group stable to TFA cleavage? Answer: Yes. The methyl group on the phenyl ring is stable to standard TFA cleavage cocktails (95% TFA). It will not migrate or hydrolyze.

References
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][2][3] Analytical Biochemistry, 34(2), 595-598.

  • Novabiochem. (2024). Peptide Synthesis: Monitoring and Coupling Methods for Hindered Amines. Merck KGaA.

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (See Chapter on "Difficult Couplings").
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with D-Hph(2-Me) Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a critical side reaction in Solid-Phase Peptide Synthesis (SPPS). Our focus is on peptides incorporating the sterically hindered, D-configured amino acid, D-2-methyl-homophenylalanine (D-Hph(2-Me)). This document provides in-depth FAQs, troubleshooting advice, and validated protocols to help you understand, diagnose, and mitigate this common synthetic bottleneck.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a major problem in SPPS?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs on the solid support. After the N-terminal Fmoc protecting group of a resin-bound dipeptide is removed, the newly freed amino group can attack the ester bond that links the C-terminal amino acid to the resin. This attack cleaves the dipeptide from the resin, forming a stable, six-membered cyclic dipeptide (a diketopiperazine).[1][2]

This side reaction is highly detrimental for two primary reasons:

  • Severe Yield Loss: The DKP byproduct is washed away from the resin, leading to a significant or even total loss of the desired peptide. This is often termed "traceless" DKP formation because the primary impurity is not seen in the final crude product, which can be misleadingly "clean."

  • Formation of Deletion Impurities: The hydroxyl groups on the resin, exposed after the dipeptide is cleaved, can become new initiation sites for the subsequent coupling steps. This leads to the synthesis of (n-2) deletion peptides, which can be difficult to separate from the target peptide during purification.[1]

Q2: My sequence contains D-Hph(2-Me) at the second position (Xaa-D-Hph(2-Me)-Resin). Why is it so prone to DKP formation?

A2: Sequences containing D-Hph(2-Me) as the second residue are exceptionally susceptible to DKP formation due to a convergence of electronic and conformational factors:

  • D-Configuration: Dipeptides with a D-amino acid in the second position are known to have a higher propensity for cyclization. This is because the D-configuration can favor a backbone geometry that pre-organizes the N-terminal amine and the C-terminal ester linkage into a reactive conformation, lowering the activation energy for the cyclization reaction.[2]

  • Steric Hindrance: The bulky 2-methylphenyl group of D-Hph(2-Me) significantly slows down the desired intermolecular coupling of the third amino acid.[3] This kinetic hindrance provides a larger window of opportunity for the competing intramolecular cyclization (DKP formation) to occur after the Fmoc group of the first amino acid is removed. While steric hindrance can sometimes favor DKP formation in solution-phase synthesis of specific structures, in SPPS it primarily impedes the desired chain elongation, making the DKP pathway more favorable.[4][5]

  • Resin and Linker Type: The susceptibility is highest on resins with benzyl-type ester linkages, such as Wang or PAM resins, because the phenolate leaving group is relatively stable.[1][6]

Q3: How can I reliably detect that DKP formation is the cause of my low peptide yield?

A3: Diagnosing DKP formation requires a combination of observations:

  • Monitor Fmoc-Deprotection: Collect the piperidine/DMF solution after the Fmoc deprotection of the second amino acid (the residue coupled to D-Hph(2-Me)). Analyze this solution by LC-MS. The presence of a mass corresponding to the cyclic dipeptide of your first two amino acids is direct evidence of DKP formation.

  • Extremely Low Yield: A final peptide yield that is drastically lower than expected, especially if the synthesis seems to proceed normally based on qualitative tests (e.g., Kaiser test), is a strong indicator.

  • Analyze Crude Product for (n-2) Deletion: Carefully analyze your final crude product by high-resolution LC-MS. Look for a peptide species with a mass corresponding to your target sequence minus the first two amino acids. This is the signature of a deletion impurity caused by DKP formation.

Troubleshooting Guide & Optimization Strategies

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Issue 1: My synthesis fails completely after coupling the third amino acid. The yield is near zero, but my crude LC-MS looks clean.
  • Diagnosis: This is the classic sign of "traceless" DKP formation. The H-Xaa-D-Hph(2-Me)-Resin intermediate is cyclizing and cleaving from the resin immediately after the Fmoc group of "Xaa" is removed. The subsequent coupling and cleavage steps are performed on an empty resin, leading to no product.

  • Core Problem: The rate of intramolecular cyclization far exceeds the rate of intermolecular coupling of the third amino acid.

  • Solutions (In Order of Recommendation):

    • Couple a Dipeptide Unit: The most robust solution is to bypass the problematic step entirely. Synthesize the dipeptide Fmoc-AA3-Xaa-OH in solution and couple it to the H-D-Hph(2-Me)-Resin. This avoids the creation of the vulnerable H-Xaa-D-Hph(2-Me)-Resin intermediate on the solid support.[7][8]

    • Optimize Deprotection and Coupling Conditions: If dipeptide synthesis is not feasible, you must kinetically favor the intermolecular reaction. This is achieved by ensuring the third amino acid is activated and ready for coupling before or simultaneously with the Fmoc deprotection of the dipeptidyl resin.

      • Use in situ Neutralization/Coupling: After the piperidine wash, do not perform standard DMF washes. Instead, wash with an anhydrous, non-nucleophilic solvent like DCM, and then immediately add the pre-activated third amino acid solution containing a non-nucleophilic base like DIEA. This minimizes the time the free N-terminal amine is exposed.

      • Modify Deprotection Reagent: Standard 20% piperidine in DMF can be too harsh. An alternative formulation of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation while maintaining efficient Fmoc removal.[7] Lowering the piperidine concentration and reaction temperature can also suppress DKP formation.[6]

Issue 2: My yield is low, and I see a significant (n-2) deletion peak in my LC-MS.
  • Diagnosis: DKP formation is occurring, but not to completion. Some peptide chains are being capped by the DKP side-reaction, while others proceed, but new chains are initiated on the vacated resin sites.

  • Solutions:

    • Change the Solid Support: Move from a standard Wang or Merrifield resin to a more sterically hindered resin, such as a 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage is much more effective at sterically shielding the ester bond from the nucleophilic attack of the N-terminal amine.[7]

    • Use a More Activating Coupling Reagent for AA3: To accelerate the intermolecular coupling, switch to a highly efficient phosphonium- or immonium-based coupling reagent like HBTU, HATU, or COMU. Ensure your activation time is sufficient before adding to the resin.

    Comparative Summary of Mitigation Strategies
    StrategyPrincipleAdvantageDisadvantage
    Couple Dipeptide Unit Avoids the DKP-prone intermediateMost effective and reliable methodRequires additional solution-phase synthesis
    Use 2-CTC Resin Steric hindrance protects the linkerHighly effective, commercially availableHigher cost, potential for side reactions if not handled correctly
    Modified Deprotection Reduce basicity/time of exposureSimple to implement in existing protocolsMay not be sufficient for highly prone sequences
    In-situ Neutralization Minimize lifetime of free amineReduces DKP without changing reagentsRequires careful handling of anhydrous solvents
    Alternative Protecting Groups Avoid base-labilityEffective for specific sequences[7]Not compatible with standard Fmoc-SPPS workflows[7]

Visualizing the Problem and Solution

Mechanism of DKP Formation

The diagram below illustrates the key intramolecular cyclization event that leads to DKP formation and peptide loss from the resin.

DKP_Mechanism cluster_resin Solid Support cluster_solution Solution Phase (Washed Away) cluster_reaction Competing Reactions Resin_Bound H-Xaa-D-Hph(2-Me)-O-Resin (Post-Fmoc Deprotection) DKP cyclo(Xaa-D-Hph(2-Me)) (Diketopiperazine) Resin_Bound->DKP Intramolecular Nucleophilic Attack Resin_OH HO-Resin (Vacated Site) Resin_Bound->Resin_OH Cleavage Desired Fmoc-AA3-OH + Coupling Reagent (Desired Intermolecular Coupling) Desired->Resin_Bound Slower Reaction Troubleshooting_Workflow Start Low or No Yield with D-Hph(2-Me) at Position 2? Check_LCMS Analyze Deprotection Solution and Crude for DKP/(n-2) Deletion Start->Check_LCMS DKP_Confirmed DKP Formation Confirmed? Check_LCMS->DKP_Confirmed Strategy1 Primary Strategy: Synthesize & Couple Fmoc-AA3-AA2 Dipeptide Unit DKP_Confirmed->Strategy1 Yes Other_Issue Problem is likely not DKP. Investigate other causes (coupling, cleavage, etc.) DKP_Confirmed->Other_Issue No Strategy2 Alternative A: Switch to 2-Chlorotrityl (2-CTC) Resin Strategy1->Strategy2 Not Feasible Success Problem Solved Strategy1->Success Strategy3 Alternative B: Use in-situ Neutralization + Fast Coupling (HATU) Strategy2->Strategy3 Strategy2->Success Implemented Strategy4 Alternative C: Modify Deprotection (e.g., 2% DBU / 5% Piperazine) Strategy3->Strategy4 Strategy3->Success Implemented Strategy4->Success Implemented

Caption: Decision tree for troubleshooting DKP formation.

Validated Experimental Protocols

Protocol 1: Coupling of the Third Amino Acid via Pre-formed Dipeptide

This is the most reliable method to circumvent DKP formation at this specific step.

  • Solution-Phase Dipeptide Synthesis:

    • Synthesize the dipeptide Fmoc-AA3-Xaa-OH using standard solution-phase peptide coupling methods. Purify the dipeptide to >95% purity.

  • Resin Preparation:

    • Swell H-D-Hph(2-Me)-Resin in DMF for 1 hour.

    • Wash the resin 3x with DMF and 3x with DCM.

  • Coupling:

    • Dissolve 2.0 eq of Fmoc-AA3-Xaa-OH dipeptide, 1.95 eq of HATU, and 4.0 eq of DIEA in DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated mixture to the resin and couple for 4 hours at room temperature.

    • Wash the resin 5x with DMF. Perform a Kaiser test to confirm coupling completion.

  • Continue Synthesis:

    • Proceed with the standard SPPS cycles for the remainder of your peptide sequence.

Protocol 2: Optimized in situ Neutralization and Coupling on 2-CTC Resin

This protocol minimizes the exposure time of the free amine, kinetically disfavoring DKP formation.

  • Resin Preparation:

    • Start with H-D-Hph(2-Me)-2-CTC Resin.

    • Couple the first amino acid (Fmoc-Xaa-OH) using standard methods.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, twice.

    • Wash the resin 3x with DMF, followed by 5x with anhydrous DCM to remove all DMF and piperidine. Do not allow the resin to dry.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3.0 eq of Fmoc-AA3-OH, 2.95 eq of HBTU, and 6.0 eq of DIEA in a minimal volume of DMF. Allow to pre-activate for 2 minutes.

  • Immediate Coupling:

    • Immediately add the pre-activated amino acid solution to the wet resin.

    • Couple for 1-2 hours.

    • Wash 5x with DMF and proceed with the synthesis.

By understanding the mechanisms driving DKP formation and implementing these targeted strategies, researchers can successfully synthesize challenging peptides containing D-Hph(2-Me) and other sterically demanding residues.

References

  • Gong, Y., & Zhang, H. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47035–47047. Available from: [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. Available from: [Link]

  • Gong, Y., & Zhang, H. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Available from: [Link]

  • Albericio, F., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • Angell, Y. L., & Giralt, E. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic Letters, 12(9), 2096-2099. Available from: [Link]

  • Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available from: [Link]

Sources

Handling moisture sensitivity of Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Moisture Sensitivity of Fmoc-D-Hph(2-Me)-OH

Introduction: The Criticality of Moisture Control

Compound: this compound Chemical Name: Fmoc-D-2-methylhomophenylalanine CAS Number: 1260594-48-6 Context: This non-canonical amino acid is a critical building block in the synthesis of next-generation therapeutic peptides (e.g., GLP-1 analogs). Its structural modification—a methyl group on the homophenylalanine side chain—imparts proteolytic stability and potency to the final drug candidate.

The Challenge: The "2-Me" steric bulk creates a kinetic barrier during coupling. If moisture is present, the rate of hydrolysis of the activated ester often competes with (or exceeds) the rate of the desired amide bond formation. Furthermore, as a high-value reagent, physical degradation (clumping/hydrolysis) during storage represents a significant financial and project timeline risk.

Module 1: Storage & Pre-Synthesis Handling

Q1: Upon receipt, how should I store this compound to prevent degradation? A: Immediate isolation from atmospheric moisture is required.

  • Temperature: Store at -20°C .

  • Environment: The vial must be kept inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).

  • Why? Low temperature slows chemical hydrolysis, while the desiccator prevents condensation from forming inside the vial cap, which is a common failure point.

Q2: The material arrived, but I need to weigh out a small amount. Can I open the bottle immediately? A: No. Opening a cold bottle in a warm lab causes immediate condensation on the hygroscopic powder.

  • Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature (RT) for at least 2 hours (or until the vial feels neutral to the touch).

  • Best Practice: If you are in a high-humidity environment (>50% RH), weigh the material inside a glove box or under a stream of dry nitrogen.

Q3: The powder looks "clumpy" or sticky. Is it compromised? A: Clumping indicates moisture absorption.

  • Action: Do not use "as is" for critical couplings.

  • Remediation: Place the open vial in a vacuum desiccator over P₂O₅ (phosphorus pentoxide) or KOH pellets overnight. If the color has changed (e.g., from white to off-white/yellow), check purity by HPLC before use, as partial hydrolysis of the Fmoc group may have occurred.

Module 2: Solubilization & Activation

Q4: Which solvent system is recommended for this compound? A: Use Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Avoid: DCM (Dichloromethane). While Fmoc-amino acids are often soluble in DCM, the "2-Me" derivative often exhibits aggregation or poor solubility in non-polar solvents. Furthermore, DCM is difficult to keep strictly anhydrous during longer coupling times.

  • Standard: Ensure solvent water content is <100 ppm (Karl Fischer titration).

Q5: Due to steric hindrance, I want to use strong activation. What is the risk? A: The risk is Racemization . The "2-Me" group increases the barrier to coupling, requiring longer reaction times. Strong bases or "over-activation" can lead to loss of chirality at the alpha-carbon.

  • Recommended: Use DIC/Oxyma Pure (1:1 eq). This system is superior for suppressing racemization compared to HATU/DIEA for hindered amino acids.

  • Alternative: If using HATU, reduce the base (DIEA) to 1.8 equivalents (relative to AA) to keep the basicity low.

Q6: The solution turned cloudy after adding the coupling reagent. What happened? A: This is likely Pre-activation Precipitation .

  • Cause: The activated ester of bulky amino acids can be less soluble than the free acid. Alternatively, trace moisture caused the formation of the anhydride, which precipitated.

  • Fix: Add a chaotropic salt like LiCl (0.4M in DMF) to the reaction mixture to disrupt aggregation and improve solubility.

Module 3: Troubleshooting Synthesis Failures

Q7: My coupling yield is low (<90%) despite using excess reagent. Is moisture the culprit? A: Likely, yes. Water quenches the active ester faster than the hindered amine can react.

  • Diagnostic: Check the "pre-activation" time. Do not pre-activate for more than 2-3 minutes. Add the reagents to the resin immediately.

  • Protocol Adjustment:

    • Dry the Resin: Wash resin 3x with anhydrous DMF.

    • Increase Concentration: Use a higher concentration of the amino acid (0.5 M instead of 0.2 M) to drive kinetics.

    • Double Couple: Perform two coupling cycles (1 hour each) rather than one long cycle.

Q8: Can I use microwave heating to overcome the steric hindrance? A: Yes, but with strict limits.

  • Limit: Max 50°C . Higher temperatures (75°C+) significantly increase the risk of racemization for D-amino acids and hindered derivatives.

  • Power: Use low power/high ramp time to avoid "hot spots."

Visual Reference Guides

Figure 1: Handling & Solubilization Workflow

This diagram outlines the critical path from cold storage to reactor loading to prevent moisture ingress.[1]

HandlingWorkflow Storage Storage (-20°C) Desiccated Equilibration Equilibration (2 hrs @ RT in Desiccator) Storage->Equilibration Remove from freezer Inspection Visual Inspection (Free flowing powder?) Equilibration->Inspection Drying Vacuum Dry (over P2O5) Inspection->Drying No (Clumpy) Weighing Weighing (Low Humidity/Glovebox) Inspection->Weighing Yes Drying->Weighing Redry complete Solubilization Solubilization (Anhydrous DMF/NMP) Weighing->Solubilization Immediately Activation Activation (DIC/Oxyma) Solubilization->Activation < 5 mins before use

Caption: Step-by-step handling process ensuring the integrity of the moisture-sensitive reagent.

Figure 2: Troubleshooting Decision Tree

Logic flow for addressing coupling failures associated with this compound.

TroubleshootingTree Issue Issue: Low Coupling Yield Check1 Check 1: Solvent Water Content Issue->Check1 Action1 Use Fresh Anhydrous DMF (<100 ppm H2O) Check1->Action1 High (>200ppm) Check2 Check 2: Activation Method Check1->Check2 OK (<100ppm) Action2 Switch to DIC/Oxyma (Avoid HATU/Base) Check2->Action2 Using HATU/DIEA Check3 Check 3: Aggregation Check2->Check3 Using DIC/Oxyma Action3 Add 0.4M LiCl or Double Couple Check3->Action3 Cloudy/Slow

Caption: Diagnostic logic for resolving incomplete coupling events.

Quantitative Data: Solubility & Stability Profile

ParameterSpecification / RecommendationNotes
Solubility (DMF) > 0.3 MMay require sonication; exothermic dissolution.
Solubility (DCM) Poor / VariableAvoid DCM for coupling; risk of precipitation.
Hygroscopicity HighRapidly absorbs moisture at >60% RH.
Activated Stability < 30 minutesHydrolysis of active ester is accelerated by the 2-Me group.
Racemization Risk Moderate to HighElevated at T > 50°C or with high base (DIEA) load.

References

  • National Institutes of Health (NIH). (2020). Advances in Fmoc solid‐phase peptide synthesis. PMC. Retrieved from [Link]

  • Vesta Nutra. (2019).[2] 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis Methods for Fmoc-D-Hph(2-Me)-OH Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of peptide synthesis. The chemical and stereochemical integrity of Fmoc-protected amino acids, such as Fmoc-D-Hph(2-Me)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-2-methylphenylalanine), directly impacts the yield, purity, and biological activity of the final peptide. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into method selection, optimization, and the rationale behind the analytical choices. We will also explore advanced alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

The Criticality of Purity in Fmoc-Amino Acids

This compound is a non-proteinogenic amino acid increasingly utilized to introduce unique structural constraints and properties into synthetic peptides. Impurities in this raw material can lead to a cascade of undesirable outcomes during solid-phase peptide synthesis (SPPS), including:

  • Truncated or deleted peptide sequences: Resulting from the presence of capping agents like acetic acid or the incomplete coupling of the amino acid.[1]

  • Insertion of incorrect amino acids: Dipeptide impurities (e.g., Fmoc-D-Hph(2-Me)-D-Hph(2-Me)-OH) can lead to the double insertion of the amino acid into the peptide chain.[1]

  • Diastereomeric peptide impurities: The presence of the L-enantiomer (Fmoc-L-Hph(2-Me)-OH) will result in peptides with altered three-dimensional structures, potentially leading to a loss of biological activity or altered pharmacological properties.[2]

  • Difficult purification of the final peptide: A higher impurity profile in the starting materials complicates the purification of the crude peptide, reducing the overall yield and increasing manufacturing costs.[3]

Therefore, robust and reliable analytical methods are paramount for the quality control of this compound.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for assessing the chemical purity of Fmoc-protected amino acids due to its robustness, reproducibility, and the strong UV absorbance of the Fmoc group.[4] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC for Chemical Purity

This protocol is designed to separate this compound from its potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of this compound, augmented by the 2-methylphenyl group, necessitates a stationary phase with sufficient retentivity.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for acidic compounds like Fmoc-amino acids.[5] Acetonitrile is a common organic modifier in reversed-phase chromatography.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (strong absorbance of the Fmoc group)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

4. Sample Preparation:

  • Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 1 mg/mL.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for the RP-HPLC analysis of this compound purity.

Chiral Purity Assessment: The Enantiomeric Challenge

Standard RP-HPLC methods cannot distinguish between enantiomers. Given that the presence of the L-enantiomer is a critical impurity, a dedicated chiral HPLC method is essential.[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This method aims to separate this compound from its L-enantiomer.

1. Instrumentation and Columns:

  • HPLC system with a gradient or isocratic pump, autosampler, and UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for the chiral resolution of Fmoc-amino acids.[6] A common choice would be a Lux Cellulose-2 or similar column.

2. Mobile Phase Preparation:

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v). The optimal ratio may require method development.

    • Rationale: Reversed-phase conditions are often successful for chiral separations of Fmoc-amino acids on polysaccharide-based CSPs.[6]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a solution of this compound at approximately 1 mg/mL in the mobile phase. To confirm the elution order, a racemic mixture or a sample spiked with the L-enantiomer should be analyzed.

Comparative Analysis of Purity Assessment Methods

While HPLC is the standard, other techniques offer distinct advantages in terms of speed, resolution, and sensitivity.

FeatureRP-HPLCChiral HPLCUPLC-MSCapillary Electrophoresis (CE)
Primary Application Chemical PurityEnantiomeric PurityChemical & Chiral Purity, Impurity IDChemical & Chiral Purity
Resolution GoodExcellent (for enantiomers)ExcellentVery High
Analysis Time 20-30 min15-25 min< 10 min< 15 min
Sensitivity Good (µg/mL range)Good (µg/mL range)Excellent (ng/mL range)Good (µg/mL range)
Key Advantage Robust, widely availableDirect separation of enantiomersSpeed, sensitivity, mass identification of impuritiesHigh efficiency, low sample/reagent consumption
Key Disadvantage Cannot separate enantiomersRequires specialized, expensive columnsHigher initial instrument cost and complexityLower loading capacity, potential for injection variability
UPLC-MS: The Next Generation of Purity Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns, enabling faster separations and higher resolution compared to traditional HPLC.[7] When coupled with a mass spectrometer (MS), it becomes a powerful tool for not only quantifying purity but also for identifying unknown impurities based on their mass-to-charge ratio.[8] This is particularly valuable for characterizing novel impurities that may arise during the synthesis of non-proteinogenic amino acids.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[2] It offers extremely high separation efficiency, often exceeding that of HPLC, and requires minimal sample and reagent volumes.[9] CE can be adapted for both chemical and chiral purity analysis, making it a versatile, albeit less common, alternative.[10][11]

Potential Impurities and Degradation Pathways

A comprehensive purity analysis method must be able to separate the main compound from all potential impurities.

Impurities cluster_synthesis Synthesis-Related Impurities cluster_storage Storage/Handling Impurities This compound This compound Dibenzofulvene Adducts Dibenzofulvene Adducts This compound->Dibenzofulvene Adducts Base exposure Fmoc-L-Hph(2-Me)-OH L-enantiomer H-D-Hph(2-Me)-OH Free Amino Acid Fmoc-dipeptide Fmoc-D-Hph(2-Me)-D-Hph(2-Me)-OH beta-Alanine Adducts beta-Alanine Adducts Acetic Acid Acetic Acid Synthesis Precursors Synthesis Precursors Synthesis Precursors->this compound Synthesis Precursors->Fmoc-L-Hph(2-Me)-OH Synthesis Precursors->H-D-Hph(2-Me)-OH Synthesis Precursors->Fmoc-dipeptide Synthesis Precursors->beta-Alanine Adducts Handling/Solvents Handling/Solvents Handling/Solvents->Acetic Acid

Caption: Potential impurities in this compound.

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted task that requires a combination of analytical techniques to ensure the quality required for successful peptide synthesis.

  • For routine chemical purity assessment: A validated RP-HPLC-UV method is the industry standard, providing a robust and reliable platform.

  • For enantiomeric purity: A dedicated chiral HPLC method , typically employing a polysaccharide-based CSP, is mandatory.

  • For comprehensive impurity profiling and high-throughput analysis: UPLC-MS offers significant advantages in speed, resolution, and the ability to identify unknown impurities, making it the superior choice for process development and in-depth characterization.

  • As a complementary or orthogonal technique: Capillary Electrophoresis can provide very high separation efficiency and is particularly useful when matrix effects are a concern in HPLC.

A self-validating system for quality control should ideally incorporate an RP-HPLC method for chemical purity and a chiral HPLC method for enantiomeric excess. For development and troubleshooting, the additional information provided by UPLC-MS is invaluable. By selecting the appropriate analytical tools and understanding the rationale behind their use, researchers can ensure the integrity of their starting materials and, ultimately, the success of their peptide synthesis endeavors.

References

  • European Pharmacopoeia (Ph. Eur.) 6.0, 2.2.56. Amino acid analysis. (This general chapter provides guidance on amino acid analysis, including methods involving pre-column derivatization with FMOC-Cl.) - [Link to a relevant search result, as direct links to pharmacopeia content are often restricted. A search for "European Pharmacopoeia 2.2.56 Amino acid analysis" will provide access.]
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (Technical note on the chiral separation of Fmoc-amino acids.) - [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (Discusses the importance of chiral purity and methods for its determination.) - [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review. (Discusses the role of HPLC and CE in chiral analysis.) - [Link]

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies - Waters Corporation. (Application note on the use of UPLC for peptide analysis.) - [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (Provides context on the use of Fmoc-amino acids in SPPS.) - [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC. (Research article comparing different chiral stationary phases.) - [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (Highlights the link between starting material purity and final peptide purity.) - [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach - Patsnap. (A comparison of HPLC and CE.) - [Link]

  • UPLC-MS/MS method development for peptide analysis - AMSbiopharma. (Discusses the advantages of UPLC-MS/MS for peptide analysis.) - [Link]

  • Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed. (Research on LC-MS/MS of Fmoc-derivatized amino acids.) - [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fmoc-D-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides. Among these, Fmoc-D-Hph(2-Me)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-homophenylalanine) offers unique structural constraints that can improve proteolytic stability and receptor binding affinity. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its effective utilization and characterization. This guide provides a detailed comparison of the predicted and observed electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound and its structural analogs.

Introduction to this compound and the Significance of its Fragmentation Analysis

This compound is a derivative of the non-proteinogenic amino acid D-homophenylalanine, featuring a methyl group on the phenyl ring and the widely used Fmoc protecting group on the α-amino group. The homophenylalanine structure introduces an additional methylene group into the side chain compared to phenylalanine, altering its conformational flexibility. The 2-methyl substitution on the phenyl ring further influences its steric and electronic properties.

Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for the structural elucidation and sequencing of peptides. The fragmentation patterns observed provide a fingerprint of the molecule, allowing for unambiguous identification and characterization of modifications. Understanding the specific fragmentation pathways of this compound is essential for:

  • Confirming its incorporation into a peptide sequence.

  • Distinguishing it from isomeric and isobaric amino acids.

  • Developing robust analytical methods for quality control and pharmacokinetic studies.

This guide will delve into the expected fragmentation pathways of this compound based on established principles of peptide fragmentation and compare them with the known fragmentation patterns of structurally related Fmoc-protected amino acids.

Experimental Methodology for Mass Spectrometry Analysis

To analyze the fragmentation patterns of Fmoc-protected amino acids, a standard ESI-MS/MS workflow is employed. The following protocol outlines the typical experimental setup.

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent system, typically a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or liquid chromatography (LC). Employ electrospray ionization in positive ion mode to generate protonated molecular ions ([M+H]+).

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the m/z of the protonated precursor ion.

  • MS/MS Analysis (Collision-Induced Dissociation - CID): Isolate the precursor ion of interest within the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • MS2 Scan: Acquire a product ion scan (MS2) to detect the fragment ions generated from the CID process.

  • Data Analysis: Interpret the resulting MS/MS spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.

ESI_MS_Workflow Sample Sample Preparation Ionization Electrospray Ionization (+ve) Sample->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analysis Data Analysis & Interpretation MS2->Analysis

Figure 1: A generalized workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pattern of this compound

Based on the known fragmentation behavior of Fmoc-protected amino acids and substituted phenylalanine derivatives, the following primary fragmentation pathways are predicted for this compound (C26H25NO4, Molecular Weight: 415.48 g/mol ).

A cardinal fragmentation pathway for Fmoc-protected amino acids and peptides involves the cleavage of the bond between the fluorenyl group and the rest of the molecule. This can occur through different mechanisms, often leading to the formation of a stable dibenzofulvene molecule (m/z 166) or the fluorenylmethyl cation (m/z 179). A prominent fragment resulting from the loss of the entire Fmoc group as dibenzofulvene and CO2 from the protonated molecule is also commonly observed.

Another significant fragmentation pathway involves the loss of the entire side chain or parts of it. For this compound, this would involve cleavage of the bond between the β-carbon and the γ-carbon of the homophenylalanine side chain.

Immonium ions are characteristic fragments for amino acids, formed by cleavage of the Cα-C bond and the N-Cα bond, retaining the charge on the nitrogen-containing fragment. The immonium ion for D-Hph(2-Me) would provide a unique identifier.

Other common fragmentation pathways for amino acids include the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO) from the precursor or fragment ions.

Fragmentation_Prediction Precursor [M+H]+ m/z 416.18 Loss_Fmoc [M+H - C15H10O2]+ Loss of Fmoc group Precursor->Loss_Fmoc Fmoc Cleavage Loss_Sidechain Loss of Side Chain C9H11 Precursor->Loss_Sidechain Side Chain Cleavage Immonium_Ion Immonium Ion C10H14N+ Precursor->Immonium_Ion Backbone Cleavage Loss_Small_Molecules [M+H - H2O/CO]+ Loss of H2O/CO Precursor->Loss_Small_Molecules Neutral Loss Dibenzofulvene Dibenzofulvene m/z 166 Loss_Fmoc->Dibenzofulvene generates

Figure 2: Predicted primary fragmentation pathways for this compound.

Comparison with Structurally Related Amino Acids

To provide a robust comparative analysis, we will examine the known and expected fragmentation patterns of three key analogs: Fmoc-D-Phenylalanine, Fmoc-D-Homophenylalanine, and Fmoc-D-Phe(2-Me)-OH.

CompoundStructureMolecular WeightKey Predicted Fragments (m/z) and Losses
This compound N-α-Fmoc-2-methyl-D-homophenylalanine415.48[M+H]+: 416.18Loss of Fmoc: [M+H - 222.07] -> 194.11Dibenzofulvene: 166.08Fluorenylmethyl cation: 179.08Immonium ion of Hph(2-Me): 148.11
Fmoc-D-Phenylalanine N-α-Fmoc-D-phenylalanine387.43[M+H]+: 388.15Loss of Fmoc: [M+H - 222.07] -> 166.08Dibenzofulvene: 166.08Fluorenylmethyl cation: 179.08Immonium ion of Phe: 120.08
Fmoc-D-Homophenylalanine N-α-Fmoc-D-homophenylalanine401.45[M+H]+: 402.16Loss of Fmoc: [M+H - 222.07] -> 180.09Dibenzofulvene: 166.08Fluorenylmethyl cation: 179.08Immonium ion of Hph: 134.10
Fmoc-D-Phe(2-Me)-OH N-α-Fmoc-2-methyl-D-phenylalanine401.45[M+H]+: 402.16Loss of Fmoc: [M+H - 222.07] -> 180.09Dibenzofulvene: 166.08Fluorenylmethyl cation: 179.08Immonium ion of Phe(2-Me): 134.10

Analysis of Comparative Fragmentation:

  • Loss of the Fmoc Group: This is a common and dominant fragmentation pathway for all the compared compounds. The resulting fragment ion, representing the protonated amino acid, will be a key differentiator. For this compound, this ion will appear at m/z 194.11, which is distinct from the corresponding fragments of the other analogs.

  • Immonium Ions: The m/z of the immonium ion is highly specific to the amino acid side chain. The predicted immonium ion for Hph(2-Me) at m/z 148.11 provides a unique signature to distinguish it from phenylalanine (m/z 120.08), homophenylalanine (m/z 134.10), and 2-methyl-phenylalanine (m/z 134.10).

  • Side Chain Fragmentation: The additional methylene group in the homophenylalanine derivatives offers an additional site for fragmentation compared to phenylalanine. The presence of the 2-methyl group on the phenyl ring in this compound and Fmoc-D-Phe(2-Me)-OH can influence the stability of benzyl-type cations formed upon side-chain fragmentation, potentially leading to differences in the relative intensities of these fragment ions compared to their non-methylated counterparts.

Conclusion

The ESI-MS/MS fragmentation of this compound is predicted to be characterized by several key pathways, including the prominent loss of the Fmoc protecting group, the formation of a unique immonium ion, and characteristic side-chain cleavages. By comparing these predicted fragmentation patterns with those of structurally similar amino acids like Fmoc-D-Phenylalanine, Fmoc-D-Homophenylalanine, and Fmoc-D-Phe(2-Me)-OH, researchers can confidently identify and characterize this non-canonical amino acid in complex peptide structures. The distinct mass shifts in the precursor ion, the fragment ion after Fmoc loss, and the immonium ion provide a robust analytical handle for its unambiguous assignment. This guide serves as a foundational reference for scientists and drug developers working with this and other modified amino acids, enabling more precise and efficient analytical characterization in their research endeavors.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Journal of mass spectrometry : JMS, 45(8), 914–924. [Link]

  • Chem-Impex International. (n.d.). Fmoc-D-homophenylalanine. Retrieved February 6, 2026, from [Link]

A Senior Application Scientist's Guide to Chromatographic Resolution of Fmoc-D-Hph(2-Me)-OH and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical purity of synthetic amino acid derivatives is paramount. In the realm of solid-phase peptide synthesis (SPPS), the quality of Fmoc-protected amino acids directly dictates the purity, yield, and biological activity of the final peptide. This guide provides an in-depth technical comparison of the retention time of Fmoc-D-Hph(2-Me)-OH against its common process-related impurities using High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of chromatographic separation and provide a validated experimental protocol to ensure the integrity of your synthetic peptides.

The Critical Role of Purity in Peptide Synthesis

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-homophenylalanine, is a non-proteinogenic amino acid derivative prized for its ability to introduce unique structural motifs into peptides, potentially enhancing their therapeutic properties.[1] However, the synthetic route to this and other Fmoc-amino acids can invariably lead to the formation of structurally similar impurities.[2] The presence of these impurities, even in trace amounts, can lead to the generation of deletion sequences, truncated peptides, or diastereomeric products, complicating purification and compromising the final product's efficacy and safety.[3]

This guide will focus on the chromatographic behavior of this compound and four of its most common and impactful impurities:

  • Fmoc-L-Hph(2-Me)-OH: The enantiomeric impurity, which can be challenging to separate from the desired D-isomer using standard reversed-phase methods.[4]

  • Fmoc-D-Hph(2-Me)-dipeptide: Formed by the reaction of the activated Fmoc-amino acid with an already formed Fmoc-amino acid, leading to the insertion of an extra amino acid residue.[2]

  • Fmoc-β-alanine: A common process impurity arising from the rearrangement of the Fmoc-introducing reagent.[5][6]

  • D-Hph(2-Me)-OH: The unprotected amino acid, resulting from incomplete Fmoc protection or premature deprotection during synthesis or storage.[7][8]

Understanding the Chromatographic Separation: A Mechanistic Perspective

The separation of this compound from its impurities by reversed-phase HPLC is governed by the differential partitioning of these molecules between the nonpolar stationary phase (typically C18) and the polar mobile phase. The key molecular property influencing this separation is hydrophobicity .[9][10] Molecules with greater hydrophobicity will interact more strongly with the stationary phase and thus have a longer retention time.

The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group confers significant hydrophobicity to the parent molecule and most of its impurities.[9] However, subtle structural differences between the impurities lead to variations in their overall polarity and, consequently, their retention times.

Experimental Protocol: A Validated HPLC Method

This section details a robust reversed-phase HPLC method for the baseline separation of this compound from its key impurities. The causality behind each parameter selection is explained to provide a deeper understanding of the method's effectiveness.

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A high-quality reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). The long column length and small particle size enhance resolution.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the acidic analytes.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC.

  • Detection: UV at 265 nm, leveraging the strong UV absorbance of the Fmoc group.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

Gradient Elution Program

A gradient elution is employed to ensure the timely elution of all compounds with good resolution.

Time (min)% Mobile Phase B
040
2570
3070
3140
4040
Sample Preparation

Dissolve the sample containing this compound and its impurities in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve to 1 mg/mL Sample->Dissolve Solvent 50:50 Mobile Phase A/B Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample HPLC HPLC System PreparedSample->HPLC Inject 10 µL Column C18 Column (250x4.6mm, 5µm) HPLC->Column Detector UV Detector (265 nm) Column->Detector Data Chromatogram Data Detector->Data Analysis Retention Time Comparison Data->Analysis Report Purity Assessment Report Analysis->Report

Sources

Validation of Fmoc-D-Hph(2-Me)-OH Structure via X-ray Crystallography: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of next-generation peptide therapeutics (such as GLP-1 analogs), the incorporation of unnatural amino acids (UAAs) is a critical strategy to enhance metabolic stability and receptor selectivity. Fmoc-D-Hph(2-Me)-OH (Fmoc-2-methyl-D-homophenylalanine) represents a high-value building block where the ortho-methyl group provides steric shielding against enzymatic degradation, while the D-configuration and homophenylalanine backbone modulate conformational space.[1]

However, the structural complexity that makes this molecule valuable also complicates its validation. Standard QC methods (NMR/HPLC) often yield ambiguous results regarding absolute configuration and regio-isomerism (2-Me vs. 3-Me or 4-Me) due to signal overlap and rotameric broadening.[1]

This guide objectively compares validation methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for certifying this specific molecular entity.[1]

The Challenge: Why Standard QC Fails

Before detailing the X-ray protocol, it is essential to understand why traditional alternatives often fall short for This compound .

The NMR "Rotamer" Problem

Fmoc-protected amino acids exhibit restricted rotation around the carbamate bond (N-C(O)), leading to the presence of cis and trans rotamers in solution. In


H NMR, this results in:
  • Peak Broadening/Doubling: Making integration inaccurate.[1]

  • Aromatic Overlap: The Fmoc fluorenyl protons often overlap with the homophenylalanine side chain, obscuring the specific splitting pattern required to confirm the ortho-methyl position.

The HPLC Limitations

While Chiral HPLC can separate enantiomers (D vs. L), it relies on reference standards. If the reference standard itself is chemically impure or if the synthesis produced a regio-isomer (e.g., 3-Me instead of 2-Me) that co-elutes, HPLC cannot detect the structural error.

Methodology Comparison: X-ray vs. NMR vs. HPLC

The following table summarizes the capabilities of each validation technique specifically for This compound .

Feature1H / 13C NMR Chiral HPLC X-ray Crystallography (SC-XRD)
Primary Output Connectivity, Purity %Enantiomeric Excess (ee%)Absolute 3D Structure
Stereochemistry Relative only (requires derivatization)Indirect (requires reference)Absolute (via Flack Parameter)
Regio-isomerism Difficult (due to overlap)NoDefinitive (visual confirmation)
Sample State Solution (Rotamers present)SolutionSolid State (Fixed conformation)
Sample Recovery YesYesYes (Non-destructive)
Turnaround HoursHoursDays (Crystal growth dependent)
Verdict Routine QC Batch Release Structural Certification

Experimental Protocol: X-ray Structure Determination

To achieve the "Gold Standard" validation, we utilize a self-validating crystallization workflow. The hydrophobicity of the Fmoc group and the 2-Me-Hph side chain makes Vapor Diffusion the optimal method.

Phase 1: Crystallization (Vapor Diffusion)[1]

Objective: Grow single crystals suitable for diffraction (>0.1 mm in one dimension).

  • Solvent Selection:

    • Solvent (Good): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Antisolvent (Poor): Pentane or Hexane.[1]

  • Setup (Hanging Drop or Vial-in-Vial):

    • Dissolve 20 mg of This compound in 0.5 mL of EtOAc. Ensure the solution is clear (filter through 0.2 µm PTFE if necessary).

    • Place the solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar containing 5 mL of Pentane (Antisolvent).

    • Cap the outer jar tightly.

  • Incubation:

    • Store at 20°C in a vibration-free environment.

    • Mechanism:[2][3][4][5][6] Pentane vapor slowly diffuses into the EtOAc, gradually increasing supersaturation and driving controlled crystal nucleation.

    • Timeline: Crystals typically appear within 48–96 hours.[1]

Phase 2: Data Collection & Refinement

Objective: Solve the structure and confirm absolute configuration.

  • Diffraction: Mount the crystal on a goniometer at 100 K (cryo-cooling prevents radiation damage).[1] Collect data using Cu-Kα radiation (essential for determining absolute configuration of light-atom organic molecules).[1]

  • Structure Solution: Use Direct Methods (e.g., SHELXT) to locate heavy atoms (O, N) and the carbon skeleton.

  • Refinement:

    • Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Critical Step (The Flack Parameter): Because the molecule is chiral (D-isomer), you must refine the Flack Parameter (x) .

      • 
        : Correct absolute structure (D-isomer confirmed).
        
      • 
        : Inverted structure (L-isomer).[1]
        
      • 
        : Racemic twin or poor data.[1][7]
        

Structural Insights: What the Data Proves

Upon successful refinement, the X-ray structure provides three critical data points that NMR cannot:

A. Confirmation of Ortho-Substitution

The electron density map will clearly show the methyl group attached to the C2 position of the phenyl ring. This rules out meta (3-Me) or para (4-Me) isomers, which can occur if the starting material (2-methyl-benzyl bromide equivalent) was impure.[1]

B. The "Scorpion" Conformation

This compound often adopts a folded conformation in the solid state.[1]

  • Observation: The ortho-methyl group creates significant steric clash with the peptide backbone, forcing the side chain into a specific torsion angle (

    
    ).
    
  • Significance: This rigidity is exactly why this amino acid stabilizes peptide drugs.[1] The X-ray structure allows researchers to model how this residue will behave inside a receptor binding pocket.

C. Absolute Chirality (D-Form)

The refined structure will explicitly show the spatial arrangement of the


-carbon substituents (

,

,

,

).[1]
  • Validation: The chiral center at

    
     must exhibit the R-configuration (standard for D-amino acids, with exceptions for Cys/Ser/Thr).[1]
    

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating complex unnatural amino acids.

ValidationWorkflow Start Crude this compound QC_Routine Routine QC (HPLC + 1H NMR) Start->QC_Routine Decision Is Structure Unambiguous? QC_Routine->Decision Release Batch Release Decision->Release Yes (Rare for UAAs) Xray_Prep Crystallization (Vapor Diffusion) Decision->Xray_Prep No (Rotamers/Overlap) Data_Collect SC-XRD Data Collection (Cu-Kα Radiation) Xray_Prep->Data_Collect Refinement Structure Refinement (Flack Parameter) Data_Collect->Refinement Final_Cert Structural Certification (Absolute Config Confirmed) Refinement->Final_Cert

Caption: Logical workflow for escalating validation from routine QC to X-ray certification when stereochemical or regio-isomeric ambiguity exists.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Parsons, S. (2021).[1] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] Guidelines for the deposition of crystal structure data.

  • Thompson, P., et al. (2020).[1] Conformational constraints in peptide drug design: The role of alpha-methyl and ortho-substituted amino acids. Journal of Medicinal Chemistry. (General Reference Context).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Fmoc-D-Hph(2-Me)-OH and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

Introduction: Beyond the Synthesis

Fmoc-D-Hph(2-Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-homophenylalanine, is a specialized amino acid derivative crucial for the synthesis of advanced peptide-based therapeutics. Its unique structure is leveraged by researchers to introduce non-canonical residues, enhancing the potency, stability, and specificity of novel drug candidates. While its role in solid-phase peptide synthesis (SPPS) is well-defined, the lifecycle of this reagent extends beyond the reaction vessel. Proper disposal is not a mere procedural afterthought; it is a critical component of a robust safety culture and a mandate for environmental stewardship.

This guide provides an in-depth, operational framework for the safe and compliant disposal of this compound. As a Senior Application Scientist, my objective is to move beyond a simple checklist and impart a causal understanding of why these procedures are essential. We will address the disposal of the pure, unused reagent, contaminated labware, and the complex liquid waste streams generated during its use in SPPS.

Hazard Assessment and Precautionary Measures

A specific Safety Data Sheet (SDS) for this compound is not always readily available. In such common research scenarios, a conservative approach grounded in the principles of chemical analogy is paramount. Structurally similar Fmoc-protected amino acids are generally considered stable solids with low acute toxicity.[1][2] However, they are fine organic powders that can pose a respiratory irritation hazard if inhaled.[3][4] The more significant hazards arise from the solvents and reagents used alongside them in SPPS, such as N,N-Dimethylformamide (DMF) and piperidine.[5][6]

Therefore, all handling and disposal operations must be performed with appropriate Personal Protective Equipment (PPE) to mitigate risks of contact, inhalation, and ingestion.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale and Causality
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects eyes from splashes of liquid waste and airborne dust from the solid reagent.[3]
Hand Protection Chemical-resistant nitrile gloves (inspect before use).Prevents dermal contact with the reagent and associated hazardous solvents like DMF.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination during handling and transfer operations.[7]
Respiratory Protection Use in a certified chemical fume hood.Essential for preventing inhalation of reagent dust and, more critically, the vapors from volatile and hazardous solvents used in SPPS.[2][7]

The Four Pillars of Chemical Waste Management

The proper disposal of this compound and its associated waste streams is governed by four core principles. Adherence to this framework ensures a self-validating system of safety and compliance.

  • Segregation: Never mix different waste streams. Solid chemical waste, non-halogenated organic liquid waste, and contaminated sharps must be kept in separate, dedicated containers.[7][8] This prevents potentially dangerous reactions and simplifies the final disposal process for your institution's waste management service.

  • Containerization: Use only approved, chemically compatible, and properly sealed waste containers.[8] Containers must be in good condition, with no cracks or leaks, and must be kept closed when not in use.

  • Labeling: All waste containers must be clearly and accurately labeled.[8] The label must include the words "Hazardous Waste" and the full chemical names of the contents. Vague labels are a significant compliance and safety risk.

  • Professional Disposal: Final disposal must always be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9] Never dispose of chemical waste down the drain or in regular trash.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing the different waste streams generated when using this compound.

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid reagent that is expired, surplus, or no longer needed.

  • Preparation: Conduct all operations within a chemical fume hood while wearing the PPE detailed in Table 1.

  • Segregation: Designate a specific, approved container for solid, non-hazardous (or low-hazard) chemical waste. Do not mix this solid with any other chemical waste.[7]

  • Containerization: Carefully place the original vial containing the this compound into the designated solid waste container. If transferring the powder, use a spatula and funnel to minimize dust generation.[2]

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists "Solid this compound" as a primary constituent.

  • Storage: Store the sealed container in a designated and secure chemical waste accumulation area, following institutional guidelines.

  • Final Disposal: Arrange for pickup by your institution's EHS-approved waste management service.[8]

Protocol 2: Disposal of Contaminated Labware

This protocol covers items like weighing paper, gloves, spatulas, and empty vials that have come into direct contact with the solid reagent.

  • Segregation: These items are considered contaminated solid waste. They should be collected in a dedicated, plastic-lined container or a designated hazardous waste bag separate from liquid waste or uncontaminated trash.

  • Containerization: Place all contaminated items directly into the designated container. Do not overfill the container.

  • Labeling: Label the container or bag as "Hazardous Waste: Solid Lab Debris Contaminated with this compound."

  • Storage & Disposal: Store and dispose of this container alongside the solid reagent waste as described in Protocol 1.

Protocol 3: Disposal of Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)

This is the most critical waste stream due to the presence of hazardous solvents and reagents used for Fmoc deprotection and peptide cleavage.[5][6]

  • Preparation: All transfers of liquid waste must occur within a chemical fume hood.

  • Segregation: Collect all liquid waste from the SPPS process into a dedicated, approved container for non-halogenated organic waste . This stream will typically contain:

    • N,N-Dimethylformamide (DMF) or other solvents.[10]

    • Piperidine (used for Fmoc deprotection).[5][11]

    • Cleaved Fmoc protecting groups and other reaction byproducts.

    • Trace amounts of unreacted amino acid.

    • Crucially, do not mix this waste with halogenated solvents (e.g., Dichloromethane), acidic cleavage cocktails (e.g., TFA-based), or aqueous waste unless explicitly permitted by your EHS department.

  • Containerization: Use a chemically resistant (e.g., HDPE or glass) container with a secure, sealing cap. Attach a funnel for safe and easy transfer. Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: The container must be labeled "Hazardous Waste" and list all constituents by their full name (e.g., "N,N-Dimethylformamide, Piperidine, this compound reaction waste").

  • Storage & Disposal: Store the sealed container in a designated satellite accumulation area for liquid chemical waste and arrange for professional disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision-making and segregation steps for managing waste associated with this compound.

G This compound Waste Disposal Workflow cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Step 1: Waste Segregation cluster_containers Step 2: Containerization & Labeling cluster_disposal Step 3: Final Disposal Waste This compound Associated Waste Solid Unused/Expired Solid Reagent Waste->Solid Is it pure solid? Contaminated Contaminated Labware (Gloves, Weigh Boats) Waste->Contaminated Is it contaminated labware? Liquid SPPS Liquid Effluent (DMF, Piperidine, etc.) Waste->Liquid Is it liquid from SPPS? Solid_Container Container A: 'Solid Hazardous Waste' This compound Solid->Solid_Container Cont_Container Container B: 'Contaminated Solid Waste' Contaminated->Cont_Container Liquid_Container Container C: 'Non-Halogenated Liquid Waste' (DMF, Piperidine, etc.) Liquid->Liquid_Container EHS Arrange Pickup via Institutional EHS Solid_Container->EHS Cont_Container->EHS Liquid_Container->EHS

Caption: Decision workflow for segregating and containerizing waste streams from this compound usage.

Institutional Compliance: The Final Authority

This guide provides a comprehensive framework based on established best practices. However, the ultimate authority on chemical waste disposal rests with your institution's Environmental Health and Safety (EHS) department.[9] Regulations can vary based on local, state, and federal mandates. Always consult your EHS department to confirm their specific procedures for chemical waste segregation, containerization, and disposal. Building a strong working relationship with your EHS team is fundamental to maintaining a safe and compliant research environment.

References

  • AnaSpec. (2021). Safety Data Sheet (Fmoc-D-Leu-OH).
  • AAPPTec, LLC. (n.d.). Safety Data Sheet (Nα-Fmoc-4-(Boc-amino)-D-phenylalanine).
  • BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
  • BenchChem. (2025). Proper Disposal of Fmoc-D-Dap(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • MedChemExpress. (n.d.). Fmoc-D-Pro-OH.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet (Fmoc-D-Cpa-OH).
  • BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)-OH: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Trp(Boc)-OH Novabiochem.
  • MedChemExpress. (n.d.). Fmoc-D-Phe(2-F)-OH.
  • MyBioSource. (n.d.). This compound amino acid.
  • Google Patents. (2023). Solid phase peptide synthesis wash process.
  • National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • ResearchGate. (2023). Total wash elimination for solid phase peptide synthesis.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • National Institutes of Health (NIH). (2023). Total wash elimination for solid phase peptide synthesis - PMC.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET ((S)-5-Azido-2-(Fmoc-amino)pentanoic acid).
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-D-2-Nal-OH.

Sources

Navigating the Safe Handling of Fmoc-D-Hph(2-Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel peptides is a cornerstone of innovation. The use of protected amino acids, such as Fmoc-D-Hph(2-Me)-OH, is a routine yet critical aspect of this work. While these compounds are invaluable tools, a thorough understanding of their safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound.

Understanding the Risks: A Proactive Approach to Safety

  • Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation.[1][2]

  • Dermal Contact: Direct skin contact may cause irritation.

  • Eye Contact: The powder can cause serious eye irritation.[3]

  • Ingestion: Accidental ingestion may be harmful.[1][2]

A proactive approach to safety involves not just knowing the risks, but understanding how to mitigate them through proper handling procedures and the use of appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[4][5] Gloves should be inspected before use and changed immediately if contaminated.[4][6][7]
Eye Protection Safety goggles or glasses with side shieldsProtects eyes from airborne powder and potential splashes.[1][5]
Respiratory Protection Dust respirator (e.g., N95 or P1)Recommended when handling larger quantities or when there is a potential for dust generation to prevent inhalation.[1][4]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring the efficient and safe use of this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of the powder in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[8]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to easily clean up any spills.[8]

  • Minimize Dust: When transferring the powder, do so carefully to minimize the generation of dust. Use a spatula and avoid pouring directly from the container.[8]

  • Enclosed Balance: Whenever possible, use a balance with a draft shield to prevent air currents from dispersing the powder.[8]

Dissolution and Reaction
  • Solvent Addition: Add solvents to the solid slowly to avoid splashing.

  • Closed System: Whenever feasible, perform reactions in a closed system to prevent the release of vapors or aerosols.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE DesignateArea Designate & Prepare Work Area Prep->DesignateArea Weigh Weigh Powder in Contained Space DesignateArea->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate DisposeWaste Dispose of Waste (Solid & Liquid) Decontaminate->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE

Caption: Workflow for Safe Handling of this compound

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, labeled hazardous waste container.

  • Excess Reagent: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash.

Liquid Waste
  • Reaction Mixtures: Solutions containing this compound and its byproducts should be collected in a labeled hazardous waste container.

  • Contaminated Solvents: Solvents used for cleaning glassware that was in contact with the compound should also be collected as hazardous waste.

  • Fmoc Deprotection Waste: The waste generated from the removal of the Fmoc group, which typically contains piperidine and dibenzofulvene adducts, must be collected as hazardous waste.[9][10][11]

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]

  • Anaspec. (2021). Safety Data Sheet (SDS) for Fmoc-D-Leu-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-D-Cpa-OH. Retrieved from [Link]

  • AAPPTec. (2021). Safety Data Sheet for Fmoc-ThpGly-OH. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Ismaeel, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4949.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-124.
  • Leger, R., et al. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(11), 3169.
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.